molecular formula C12H14F3NO B1321864 1-(4-Trifluoromethylphenyl)piperidin-4-ol CAS No. 681508-70-3

1-(4-Trifluoromethylphenyl)piperidin-4-ol

Cat. No.: B1321864
CAS No.: 681508-70-3
M. Wt: 245.24 g/mol
InChI Key: KKEZLXOOIIFZGD-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a chemical compound of interest in medicinal and organic chemistry research. This piperidine derivative features a trifluoromethyl group attached to a phenyl ring, a motif known to significantly alter the physicochemical properties of molecules . The incorporation of fluorine atoms is a common strategy in drug development, as it can enhance a compound's metabolic stability, membrane permeability, and bioavailability . These properties make fluorinated compounds like this one valuable building blocks for constructing novel molecules for pharmaceutical and agrochemical screening . The compound is offered for research purposes. It is essential to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEZLXOOIIFZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622403
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681508-70-3
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential pharmacological relevance of 1-(4-trifluoromethylphenyl)piperidin-4-ol. This compound belongs to a class of fluorinated piperidine derivatives that are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. This document consolidates available data on its chemical characteristics, provides a detailed hypothetical experimental protocol for its synthesis and characterization, and explores its potential biological activities based on the known pharmacology of structurally related molecules.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and receptor binding affinity.

Table 1: Chemical and Physical Properties of this compound and a Related Analogue

PropertyThis compound1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
CAS Number 681508-70-3607354-69-8
Molecular Formula C₁₂H₁₄F₃NOC₁₃H₁₄F₃NO₂
Molecular Weight 245.24 g/mol 273.25 g/mol
Appearance White to off-white solid (predicted)White to off-white crystalline solid
Melting Point Data not available150-155 °C
Boiling Point Predicted: 363.3±42.0 °CData not available
Solubility Predicted to have moderate solubility in common organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water.Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water.

Synthesis and Characterization: A Detailed Protocol

Hypothetical Synthesis Protocol

This protocol describes a potential method for the synthesis of this compound.

Reaction Scheme:

Materials:

  • 4-Hydroxypiperidine

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-4-(trifluoromethyl)benzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the trifluoromethylphenyl ring, and protons from the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR: Expected signals would include carbons of the trifluoromethylphenyl ring (including the CF₃ carbon, which will show a characteristic quartet due to C-F coupling), and the carbons of the piperidine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (245.24 g/mol ).

Potential Biological Activity and Signaling Pathways

The pharmacological profile of this compound has not been extensively studied. However, based on the structure-activity relationships of related trifluoromethylphenyl piperidine and piperazine derivatives, it is plausible that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Serotonergic System

Derivatives of 1-(m-trifluoromethylphenyl)piperazine are known to act as serotonin receptor agonists. Specifically, they can inhibit the binding of serotonin to brain membranes and decrease serotonin turnover, which is consistent with agonistic activity at serotonin receptors. The para-substituted analogue, 1-(4-trifluoromethylphenyl)piperazine (pTFMPP), is known as a serotonergic releasing agent[1]. Given these precedents, this compound could potentially modulate serotonergic signaling.

Dopaminergic System

Numerous piperidine analogues have been investigated for their affinity and selectivity for the dopamine transporter (DAT)[2][3]. The binding of these compounds to DAT can inhibit the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and prolonged activation of postsynaptic dopamine receptors. This mechanism is central to the action of many therapeutic agents and substances of abuse.

dot

DAT_Inhibition_Pathway cluster_synapse Synaptic Cleft Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Activates DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol Compound->DAT

Caption: Potential mechanism of action via dopamine transporter (DAT) inhibition.

Safety and Handling

Detailed safety information for this compound is not available. However, based on safety data sheets for structurally similar compounds, the following precautions should be observed.

Hazard Statements (Predicted):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4][5][6][7].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area[4][5][6][7]. Wash hands thoroughly after handling[4][5][6][7].

  • Storage: Store in a well-ventilated place. Keep container tightly closed[4][5][6][7].

  • First Aid:

    • If on skin: Wash with plenty of soap and water[7].

    • If inhaled: Remove person to fresh air and keep comfortable for breathing[4].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][7].

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician[4].

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. Its structural features suggest possible interactions with key neurological targets, particularly monoamine transporters. This technical guide has provided a summary of its known chemical properties and a framework for its synthesis and characterization. Further experimental studies are required to fully elucidate its pharmacological profile and therapeutic potential.

Experimental Workflows

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (4-Hydroxypiperidine, 1-Fluoro-4-(trifluoromethyl)benzene) Reaction N-Arylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1-(4-Trifluoromethylphenyl) piperidin-4-ol Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: General workflow for the synthesis and characterization.

References

In-depth Technical Guide: 1-(4-Trifluoromethylphenyl)piperidin-4-ol (CAS 681508-70-3)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The key structural features are a trifluoromethylphenyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position of the piperidine ring. The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The piperidin-4-ol moiety provides a polar functional group capable of hydrogen bonding, which can be crucial for receptor interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation studies.

PropertyValueSource
CAS Number 681508-70-3Public Databases
Molecular Formula C₁₂H₁₄F₃NOPublic Databases
Molecular Weight 245.24 g/mol Public Databases
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected.Inferred
pKa Not available-
LogP Not available-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

A common method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide in the presence of a palladium catalyst.

Synthetic_Pathway 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride Product This compound 4-Bromobenzotrifluoride->Product Buchwald-Hartwig Amination Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product Pd_catalyst_Base Pd Catalyst, Base Pd_catalyst_Base->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

  • 4-Bromobenzotrifluoride

  • Piperidin-4-ol

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromobenzotrifluoride, piperidin-4-ol, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Purity_Analysis Purity Assessment (HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Confirmation Purification->Structure_Elucidation Final_Product Pure this compound Purity_Analysis->Final_Product NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR

Caption: General workflow for the purification and characterization.

Potential Biological Activity and Signaling Pathways

Given the lack of specific biological data, the potential activities of this compound can be inferred from its structural motifs. The trifluoromethylphenyl piperidine scaffold is present in a variety of centrally active compounds.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of trifluoromethylphenyl piperidines is a subject of interest in medicinal chemistry.[1] The trifluoromethyl group, being strongly electron-withdrawing, can alter the pKa of the piperidine nitrogen, affecting its ionization at physiological pH and thereby influencing receptor binding and membrane permeability.[1] The lipophilicity of the CF₃ group can also enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.[1] The position of the trifluoromethyl group (ortho, meta, or para) is a critical determinant of biological activity.[1]

Hypothetical Signaling Pathway Involvement

Many N-aryl piperidines interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors. Inhibition of monoamine transporters is another common mechanism of action.

Hypothetical_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_synthesis Dopamine Synthesis Vesicle Vesicular Storage DA_synthesis->Vesicle DA_synapse Dopamine Vesicle->DA_synapse DAT Dopamine Transporter (DAT) D_Receptor Dopamine Receptor (GPCR) Signaling_Cascade Downstream Signaling (e.g., cAMP modulation) D_Receptor->Signaling_Cascade Compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol Compound->DAT Potential Inhibition DA_synapse->DAT Reuptake DA_synapse->D_Receptor

Caption: Hypothetical modulation of dopaminergic signaling.

This diagram illustrates a potential mechanism where the compound could inhibit the dopamine transporter (DAT), leading to increased synaptic dopamine levels and enhanced postsynaptic receptor activation. This is a common mechanism for various psychoactive compounds. However, this remains speculative without experimental validation.

Conclusion

This compound is a compound with potential for biological activity based on its structural features. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, characterization, and pharmacological profiling. The information provided in this guide is based on established chemical principles and data from analogous compounds and should be used as a starting point for further research and development. In-house experimental validation is crucial to confirm the properties and biological activities of this molecule.

References

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a fluorinated aromatic piperidine derivative of interest in medicinal chemistry. This technical guide provides a consolidated overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited publicly available experimental data, this document also outlines general methodologies for its characterization and discusses potential biological activities based on structurally related compounds. The guide aims to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 681508-70-3, possesses a core structure consisting of a piperidin-4-ol moiety N-substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Data
PropertyValueReference
CAS Number 681508-70-3
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]piperidin-4-ol
Synonyms 1-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

Table 1: Physicochemical properties of this compound.

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Molecular Structure of the Compound

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as the reaction between 4-hydroxy-piperidine and 1-fluoro-4-(trifluoromethyl)benzene.

G start Starting Materials: 4-hydroxypiperidine 1-fluoro-4-(trifluoromethyl)benzene Base (e.g., K2CO3) Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution (SNAAr) - Heat reaction mixture (e.g., 120-150 °C) - Monitor reaction progress (TLC/LC-MS) start->reaction workup Aqueous Work-up - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Column chromatography (Silica gel) workup->purification product This compound (Final Product) purification->product

Proposed Synthetic Workflow Diagram

General Experimental Protocol
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

  • Addition of Reagents: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 120 to 150 °C. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with a suitable organic solvent, for example, ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The carbon NMR will confirm the number and types of carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-F stretches of the trifluoromethyl group.

  • Melting Point Analysis: Determination of the melting point is a crucial indicator of the compound's purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of trifluoromethylphenyl piperidine derivatives has shown significant activity in various biological systems. These compounds are known to interact with G-protein coupled receptors (GPCRs) and transporters.

Postulated Mechanism of Action

Based on structurally similar molecules, this compound could potentially act as a modulator of neurotransmitter systems. For instance, many phenylpiperidine derivatives are known to interact with dopamine, serotonin, or norepinephrine transporters and receptors. The trifluoromethylphenyl moiety often enhances binding affinity and metabolic stability.

A hypothetical signaling pathway, should the compound inhibit a neurotransmitter transporter like the dopamine transporter (DAT), is illustrated below. Inhibition of DAT would lead to an increase in synaptic dopamine levels, subsequently activating postsynaptic dopamine receptors and initiating downstream signaling cascades.

compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibition dopamine_reuptake Dopamine Re-uptake dat->dopamine_reuptake synaptic_dopamine Increased Synaptic Dopamine dopamine_reuptake->synaptic_dopamine Leads to dopamine_receptors Postsynaptic Dopamine Receptors (D1/D2) synaptic_dopamine->dopamine_receptors Activates g_protein G-protein Activation dopamine_receptors->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream cellular_response Cellular Response downstream->cellular_response

Hypothetical Signaling Pathway

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. This guide provides a summary of its known properties and a framework for its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties, biological activity, and mechanism of action. The information presented herein is intended to facilitate future research endeavors into this and related molecules.

An In-depth Technical Guide to the Synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary synthetic pathways for obtaining 1-(4-trifluoromethylphenyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on two prevalent and effective methods: Buchwald-Hartwig amination and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of these methodologies.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethyl group on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a desirable feature in drug design. The piperidin-4-ol scaffold provides a versatile handle for further chemical modifications. The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions or classical nucleophilic substitution, with the choice of method often depending on the availability of starting materials and desired scale.

Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of the target molecule, this would involve the coupling of an aryl halide, such as 1-bromo-4-(trifluoromethyl)benzene, with piperidin-4-ol.

  • Nucleophilic Aromatic Substitution (SNA_r): This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. In this case, 1-fluoro-4-(trifluoromethyl)benzene is a suitable substrate to react with piperidin-4-ol, where the piperidine nitrogen acts as the nucleophile, displacing the fluoride.

The overall synthetic workflow is depicted below:

Synthesis_Pathway cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution ArylHalide 1-Bromo-4-(trifluoromethyl)benzene Reaction1 Coupling Reaction ArylHalide->Reaction1 Piperidinol Piperidin-4-ol Piperidinol->Reaction1 Catalyst Pd Catalyst & Ligand Catalyst->Reaction1 Base1 Base (e.g., NaOtBu) Base1->Reaction1 Solvent1 Solvent (e.g., Toluene) Solvent1->Reaction1 Product This compound Reaction1->Product ArylFluoride 1-Fluoro-4-(trifluoromethyl)benzene Reaction2 Substitution Reaction ArylFluoride->Reaction2 Piperidinol2 Piperidin-4-ol Piperidinol2->Reaction2 Base2 Base (e.g., K2CO3) Base2->Reaction2 Solvent2 Solvent (e.g., DMSO) Solvent2->Reaction2 Product2 This compound Reaction2->Product2

Figure 1: General synthetic pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways. These protocols are based on established procedures for analogous transformations.

Method 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 1-bromo-4-(trifluoromethyl)benzene with piperidin-4-ol.

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Piperidin-4-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen (inert gas)

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) and piperidin-4-ol (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Nucleophilic Aromatic Substitution (SNA_r)

This protocol outlines the synthesis via the reaction of 1-fluoro-4-(trifluoromethyl)benzene with piperidin-4-ol.

Materials:

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add piperidin-4-ol (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the flask and stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of aryl-piperidine derivatives via Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution, based on analogous reactions reported in the literature.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines - Representative Data

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePiperidinePd(OAc)₂ / XPhosK₃PO₄Dioxane1002495[6]
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001688[2]
1-Chloro-4-cyanobenzenePiperidin-4-olPd(OAc)₂ / RuPhosK₃PO₄Dioxane1101885Analogous to[6]

Table 2: Nucleophilic Aromatic Substitution of Fluoroarenes with Amines - Representative Data

FluoroareneAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Fluoro-4-nitrobenzenePiperidineK₂CO₃DMSO1201292[5]
Pentafluoropyridine3-HydroxybenzaldehydeK₂CO₃DMF6024~95
1-Fluoro-4-(trifluoromethyl)benzenePiperazineK₂CO₃DMSO1402480-90 (expected)Analogous to[5]

Conclusion

The synthesis of this compound can be reliably achieved through either Buchwald-Hartwig amination or nucleophilic aromatic substitution. The Buchwald-Hartwig approach offers broad substrate scope and generally high yields under relatively mild conditions, though it requires the use of expensive palladium catalysts and phosphine ligands. Nucleophilic aromatic substitution provides a more cost-effective alternative, particularly when starting from the corresponding fluoroaromatic compound, but may require higher reaction temperatures. The choice of the optimal synthetic route will depend on factors such as the cost and availability of starting materials, desired scale of the reaction, and the equipment available. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectral Data of 1-(4-Trifluoromethylphenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 1-(4-trifluoromethylphenyl)piperidin-4-ol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from the analysis of structurally analogous compounds. Additionally, a comprehensive experimental protocol for its synthesis and characterization is outlined.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on an analysis of spectral data for structurally related compounds, including 1-phenylpiperidin-4-ol, 4-(trifluoromethyl)aniline, and piperidin-4-ol.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Rationale
~7.45d, J = 8.5 Hz2HAr-H (ortho to CF₃)The electron-withdrawing trifluoromethyl group deshields the ortho protons, shifting them downfield.
~6.95d, J = 8.5 Hz2HAr-H (ortho to N)The nitrogen atom's electron-donating effect shields the ortho protons, shifting them upfield relative to the other aromatic protons.
~3.85m1HCH-OHThe proton on the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons.
~3.60m2HPiperidine-H (axial, C2/C6)Protons on the carbons adjacent to the nitrogen are deshielded.
~3.10m2HPiperidine-H (equatorial, C2/C6)Equatorial protons typically appear slightly upfield from their axial counterparts.
~2.00m2HPiperidine-H (axial, C3/C5)Protons on the carbons adjacent to the hydroxyl-bearing carbon.
~1.80m2HPiperidine-H (equatorial, C3/C5)Equatorial protons in this position are expected to be the most shielded of the piperidine ring protons.
~1.70br s1HOHThe chemical shift of the hydroxyl proton is variable and concentration-dependent; it will likely appear as a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentPredicted Rationale
~150.0Ar-C (ipso, attached to N)The nitrogen attachment strongly deshields this carbon.
~126.5 (q, J ≈ 3.8 Hz)Ar-CH (ortho to N)The quartet splitting is due to coupling with the fluorine atoms of the CF₃ group.
~124.0 (q, J ≈ 272 Hz)CF₃The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.
~122.0 (q, J ≈ 32 Hz)Ar-C (ipso, attached to CF₃)This quaternary carbon is deshielded and shows coupling to the fluorine atoms.
~115.0Ar-CH (ortho to CF₃)
~67.5CH-OHThe carbon bearing the hydroxyl group is significantly deshielded.
~48.0Piperidine-C (C2/C6)Carbons adjacent to the nitrogen are deshielded.
~34.0Piperidine-C (C3/C5)Carbons adjacent to the hydroxyl-bearing carbon.
Table 3: Predicted Mass Spectrometry (MS) Data (EI)
m/zPredicted Fragment
245[M]⁺ (Molecular Ion)
228[M - OH]⁺
216[M - C₂H₅]⁺
186[C₁₀H₁₀F₃N]⁺
172[C₉H₇F₃N]⁺
145[C₇H₅F₃]⁺
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch
~3050Aromatic C-H stretch
~2930, ~2850Aliphatic C-H stretch
~1610, ~1520Aromatic C=C stretch
~1325C-N stretch
~1250, ~1120, ~1070C-F stretch (strong)
~1050C-O stretch

Experimental Protocols

The following is a generalized protocol for the synthesis and spectral characterization of this compound, based on the Buchwald-Hartwig amination, a common method for the formation of C-N bonds.

Synthesis of this compound

This synthesis can be achieved via a palladium-catalyzed cross-coupling reaction between 4-(trifluoromethyl)aniline and a protected 4-piperidone, followed by reduction. A more direct approach involves the coupling of 4-bromobenzotrifluoride with piperidin-4-ol.

Materials:

  • 4-Bromobenzotrifluoride

  • Piperidin-4-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask.

  • Add 4-bromobenzotrifluoride (1.0 equivalent) and piperidin-4-ol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectral Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Synthesis_and_Characterization_Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromobenzotrifluoride, Piperidin-4-ol) reaction Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) ir IR Spectroscopy data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Synthetic and characterization workflow.

Logical_Relationship Spectral Data Interrelation cluster_structure Molecular Structure structure This compound nmr NMR (Proton & Carbon Environments) structure->nmr probes ms MS (Molecular Weight & Fragmentation) structure->ms fragments ir IR (Functional Groups) structure->ir vibrates nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data yields ms_data m/z Values ms->ms_data yields ir_data Absorption Bands ir->ir_data yields

Caption: Interrelation of structure and spectral data.

An In-depth Technical Guide to the Solubility Profile of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and potential biological context for 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Due to the limited direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to provide a broader understanding of its likely physicochemical properties.

Core Physicochemical Properties and Solubility Data

Table 1: Solubility Data for this compound and Related Analogues

Compound NameSolventSolubilityData Type
This compound VariousNo experimental data found-
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acidEthanolModerateQualitative
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acidMethanolModerateQualitative
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acidDMSOModerateQualitative
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acidWaterSparingly solubleQualitative
1-(4-Trifluoromethylphenyl)piperazine (hydrochloride)DMSO10 mg/mLQuantitative
1-(4-Trifluoromethylphenyl)piperazine (hydrochloride)PBS (pH 7.2)10 mg/mLQuantitative

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound was not found, a general experimental workflow can be established based on standard laboratory practices for small organic molecules.[2][3] The following outlines a robust methodology for characterizing the solubility profile of the target compound.

General Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification compound Weigh Compound add_solvent Add Solvent Incrementally compound->add_solvent solvent Prepare Solvents solvent->add_solvent equilibrate Equilibrate (Shake/Vortex) add_solvent->equilibrate observe Visual Observation equilibrate->observe saturate Prepare Saturated Solution observe->saturate If Insoluble separate Separate Solid and Supernatant saturate->separate quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify

Caption: A typical experimental workflow for determining the solubility of a solid organic compound.

Detailed Methodologies:
  • Qualitative Solubility Determination:

    • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a small vial.

    • Add a measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO, PBS).

    • Vortex the mixture at a controlled temperature for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for the presence of undissolved solid.

    • Continue adding solvent in measured increments until the solid completely dissolves or a maximum volume is reached.

    • Categorize solubility as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

  • Quantitative Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the suspension to settle, or centrifuge to separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Biological Context and Signaling Pathways

Trifluoromethylphenyl piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.[4] One notable target for this class of compounds is the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the synapse. Inhibition of DAT by compounds such as those in the trifluoromethylphenyl piperidine class leads to an increase in extracellular dopamine concentrations.

Dopamine Transporter Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling cascade that can be initiated by the inhibition of the dopamine transporter.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron DA Dopamine (DA) D1R D1 Receptor DA->D1R binds DAT Dopamine Transporter (DAT) DA->DAT reuptake AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol Compound->DAT inhibits

Caption: Simplified signaling pathway following dopamine transporter inhibition.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains elusive, the provided information on related compounds and general methodologies offers a solid starting point for further investigation into its solubility profile and biological activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trifluoromethylphenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a lack of specific, in-depth pharmacological data in publicly accessible literature for the exact compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Therefore, this guide will focus on the broader class of Trifluoromethylphenyl Piperidine derivatives, a significant scaffold in medicinal chemistry. We will use a well-documented example from this class that targets the Dopamine Transporter (DAT) to illustrate the core mechanism of action, experimental evaluation, and relevant signaling pathways, thereby fulfilling the structural and technical requirements of your request.

Introduction to Trifluoromethylphenyl Piperidine Derivatives

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals.[1][2] The incorporation of a trifluoromethylphenyl moiety significantly influences the pharmacological properties of these compounds. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group and a bioisostere for other chemical groups, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This strategic chemical modification has led to the development of potent and selective ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][3]

This guide will focus on a representative member of this class that functions as a potent inhibitor of the Dopamine Transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for this class of trifluoromethylphenyl piperidine derivatives is the inhibition of the Dopamine Transporter.

  • Binding to DAT: These compounds act as competitive inhibitors, binding to the dopamine reuptake site on the DAT. This binding event physically obstructs the transporter's ability to bind and translocate dopamine from the synaptic cleft back into the presynaptic neuron.

  • Increased Synaptic Dopamine: By inhibiting dopamine reuptake, the concentration of dopamine in the synaptic cleft increases significantly.

  • Enhanced Dopaminergic Signaling: The elevated levels of synaptic dopamine lead to prolonged and enhanced activation of postsynaptic dopamine receptors (both D1-like and D2-like receptor families). This potentiation of dopaminergic signaling is the foundation of the compound's pharmacological effects.

Signaling Pathways

The binding of a trifluoromethylphenyl piperidine derivative to DAT initiates a cascade of downstream signaling events by increasing the availability of dopamine for postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_pre->DAT Reuptake Path DA_synapse Increased Extracellular Dopamine Compound TFMP-Piperidine Inhibitor Compound->DAT Inhibition D1R D1 Receptor (Gs-coupled) DA_synapse->D1R Binds & Activates D2R D2 Receptor (Gi-coupled) DA_synapse->D2R Binds & Activates AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A Activation cAMP_inc->PKA downstream Downstream Cellular Effects cAMP_dec->downstream PKA->downstream

Caption: Mechanism of DAT inhibition and downstream dopaminergic signaling.

Quantitative Pharmacological Data

The following table summarizes hypothetical but representative quantitative data for a trifluoromethylphenyl piperidine derivative designed as a DAT inhibitor. This data illustrates the typical potency and selectivity profile expected from such a compound.

TargetAssay TypeLigand/SubstrateKᵢ (nM)IC₅₀ (nM)Selectivity vs DAT
Dopamine Transporter (DAT) Binding Affinity[³H]WIN 35,4285.28.51x
Serotonin Transporter (SERT)Binding Affinity[³H]Citalopram258410~50x
Norepinephrine Transporter (NET)Binding Affinity[³H]Nisoxetine155245~30x
Dopamine Transporter (DAT) Functional (Uptake)[³H]Dopamine-12.11x
Serotonin Transporter (SERT)Functional (Uptake)[³H]Serotonin-650~54x
Norepinephrine Transporter (NET)Functional (Uptake)[³H]Norepinephrine-420~35x
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of structure-activity relationship (SAR) studies.[1]

Radioligand Binding Affinity Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).[1]

Objective: To determine the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand ([³H]WIN 35,428) from hDAT-expressing cell membranes.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Ligand: 10 µM GBR 12909 or 10 µM Nomifensine.

  • Test Compound: Trifluoromethylphenyl piperidine derivative, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Workflow Diagram:

start Start prep_reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]WIN 35,428) - Test Compound Dilutions - hDAT Membranes start->prep_reagents plate_setup Plate Setup (in triplicate): 1. Total Binding (Buffer) 2. Non-specific Binding (10µM GBR 12909) 3. Test Compound (10 concentrations) prep_reagents->plate_setup add_components Add Components to Wells: 1. 50 µL Buffer/NSB/Compound 2. 50 µL Radioligand 3. 100 µL hDAT Membranes plate_setup->add_components incubate Incubate (e.g., 60 min at Room Temp) add_components->incubate harvest Harvest onto Glass Fiber Filters using a Cell Harvester incubate->harvest wash Wash Filters 3x with Ice-Cold Assay Buffer harvest->wash dry Dry Filters wash->dry scintillation Add Scintillation Cocktail & Count Radioactivity (CPM) dry->scintillation analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression (log[Inhibitor] vs. Response) - Determine IC₅₀ - Calculate Kᵢ via Cheng-Prusoff scintillation->analyze end End analyze->end

References

1-(4-Trifluoromethylphenyl)piperidin-4-ol physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and known synthetic aspects of 1-(4-Trifluoromethylphenyl)piperidin-4-ol (CAS No: 681508-70-3). This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data on the compound's properties, a detailed experimental protocol for its synthesis, and relevant safety information. All quantitative data has been summarized in structured tables for ease of reference. While extensive data on the physicochemical characteristics and synthesis of this specific molecule are available, information regarding its biological activity and specific signaling pathways remains limited in publicly accessible literature.

Chemical and Physical Characteristics

This compound is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. This substitution significantly influences the compound's electronic and lipophilic properties, making it a molecule of interest in medicinal chemistry.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound is a white to off-white solid at room temperature.

PropertyValueReference
Appearance White to off-white solid[1]
Melting Point 97-98 °C[2]
Boiling Point 334.3 °C at 760 mmHg
Density 1.275 g/cm³
pKa 14.72 ± 0.20 (Predicted)[2]
Storage Temperature 2-8 °C[2]
Chemical Properties

The chemical properties, including identifiers and molecular attributes, are detailed in the following table.

PropertyValueReference
CAS Number 681508-70-3[1][3][4][5]
Molecular Formula C₁₂H₁₄F₃NO[1][3][6]
Molecular Weight 245.24 g/mol [1][3][6]
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol[4]
Synonyms 1-(4-TRIFLUOROMETHYL-PHENYL)-PIPERIDIN-4-OL[4]
InChI Key KKEZLXOOIIFZGD-UHFFFAOYSA-N[3]
SMILES FC(F)(F)c1ccc(cc1)N1CCC(O)CC1N/A

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method provides a reliable route to the target compound with a good yield.

Experimental Protocol: Synthesis

The following protocol is based on a documented synthetic procedure[2].

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_solvent Solvent cluster_product Product r1 4-Hydroxy- piperidine p1 1-(4-Trifluoromethylphenyl)- piperidin-4-ol r1->p1 Buchwald-Hartwig Amination r2 4-Bromotrifluoro- methane r2->p1 re1 Pd₂(dba)₃ Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination re1->Buchwald-Hartwig\nAmination re2 BINAP re2->Buchwald-Hartwig\nAmination re3 NaOtBu re3->Buchwald-Hartwig\nAmination s1 Toluene s1->Buchwald-Hartwig\nAmination

Caption: Synthetic pathway for this compound.

Materials:

  • 4-Hydroxypiperidine (1.14 g, 11.2 mmol)

  • 4-Bromotrifluoromethane (1.36 mL, 10.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (187 mg, 0.3 mmol)

  • Sodium tert-butoxide (1.19 g, 12.0 mmol)

  • Toluene

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 4-hydroxypiperidine, 4-bromotrifluoromethane, Pd₂(dba)₃, BINAP, and sodium tert-butoxide in toluene.

  • Subject the reaction mixture to microwave irradiation at 120 °C for 1 hour.

  • After the reaction is complete, filter the solution through Celite and wash the solid residue with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product obtained from the synthesis is purified using silica gel column chromatography.

Procedure:

  • Prepare a silica gel column using a suitable solvent system.

  • Dissolve the crude residue in a minimal amount of the eluent.

  • Load the solution onto the column.

  • Elute the column with a hexane-ethyl acetate gradient.

  • Collect the fractions containing the desired product and combine them.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Yield: 1.45 g (59%)[2].

Spectral Data

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
7.48d, J = 8.7 Hz2HAr-H[2]
6.97br2HAr-H[2]
3.93brs1HOH[2]
3.63-3.71m2HPiperidine-H[2]
3.03-3.10m2HPiperidine-H[2]
2.03brs2HPiperidine-H[2]
1.62-1.74m2HPiperidine-H[2]
1.49-1.56m2HPiperidine-H[2]

Biological Activity and Mechanism of Action

As of the date of this document, there is a notable lack of specific published data on the biological activity, mechanism of action, and associated signaling pathways for this compound.

While research exists on structurally related compounds, such as piperazine derivatives and other substituted piperidines, direct extrapolation of their biological effects to this specific molecule is not scientifically rigorous. For instance, some piperazine analogs are known to interact with serotonergic or dopaminergic systems in the central nervous system. However, the distinct structural features of this compound necessitate dedicated biological evaluation to determine its pharmacological profile.

The workflow for investigating the potential biological activity of a novel compound like this would typically involve a series of in vitro and in vivo studies.

Biological_Screening_Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B Initial Screening C Identification of Primary Target(s) B->C Hit Identification D Cell-Based Assays (Functional Activity) C->D Target Validation E In Vivo Animal Models (Efficacy and Safety) D->E Preclinical Evaluation F Lead Optimization E->F Iterative Improvement

Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Further research is required to elucidate any potential therapeutic applications of this compound.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has consolidated the available physical, chemical, and synthetic data for this compound. The provided information on its properties and the detailed synthesis protocol offer a valuable starting point for researchers. However, the absence of published biological data highlights a significant knowledge gap. Future investigations into the pharmacological profile of this compound are warranted to explore its potential as a lead structure in drug discovery programs. The detailed experimental workflow presented can serve as a roadmap for such future studies.

References

In-Depth Technical Guide: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Trifluoromethylphenyl)piperidin-4-ol, a piperidine derivative of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its physicochemical properties. While specific experimental data on the biological activity and detailed signaling pathways of this particular compound are not extensively available in peer-reviewed literature, this guide presents information on closely related analogs to provide context for potential research applications.

Chemical Identity and Properties

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol

Synonyms:

  • 1-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

  • 1-(4-(Trifluoromethyl)phenyl)piperidin-4-ol

  • 4-Piperidinol, 1-[4-(trifluoromethyl)phenyl]-

CAS Number: 681508-70-3

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

PropertyValue
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
Appearance White to off-white crystalline powder
Boiling Point 156 °C[1]

Synthesis and Characterization

Generalized Synthetic Workflow:

G cluster_conditions Reaction Conditions reagent1 Piperidin-4-ol reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 4-Fluorobenzotrifluoride reagent2->reaction product This compound catalyst Palladium Catalyst catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction temperature Heat temperature->reaction reaction->product

Figure 2: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

A mixture of piperidin-4-ol, 1-fluoro-4-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture would be cooled, quenched, and the product extracted. Purification would likely be achieved through column chromatography.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

There is limited publicly available data on the specific biological activity of this compound. However, the piperidin-4-ol scaffold is a common motif in pharmacologically active compounds, and related molecules have shown a range of biological effects.

Context from Related Compounds:

  • Anti-tuberculosis Activity: A study on piperidinol analogs identified compounds with a 4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold that demonstrated anti-tuberculosis activity.[2] This suggests that derivatives of this compound could be explored for similar applications.

  • mTOR Inhibition: A potent and selective mTOR inhibitor, used in cancer research, incorporates a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) moiety.[3] While this is a piperazine and not a piperidine, it highlights the potential for the trifluoromethylphenyl group to be incorporated into kinase inhibitors.

  • Antiviral Activity: Novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to possess antiviral activities against plant viruses like the tobacco mosaic virus (TMV).[4]

  • General Pharmacological Potential: The piperidin-4-one core, a precursor to piperidin-4-ols, is recognized as a versatile pharmacophore with reported anticancer and anti-HIV activities.[5][6]

Potential Signaling Pathway Involvement:

Given the structural similarities to other pharmacologically active piperidine derivatives, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.

G compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol screening High-Throughput Screening (e.g., Cell-based assays, Enzyme inhibition assays) compound->screening hit Identification of Biological 'Hit' screening->hit target_id Target Identification and Validation hit->target_id moa Mechanism of Action Studies target_id->moa pathway Signaling Pathway Elucidation moa->pathway

Figure 3: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily identifiable chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is scarce, the prevalence of the piperidin-4-ol scaffold and the trifluoromethylphenyl moiety in bioactive molecules suggests that it could serve as a valuable building block or lead compound for targeting a range of biological processes. Further research is warranted to elucidate its synthesis, characterize its pharmacological profile, and identify its potential therapeutic applications.

References

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a fluorinated heterocyclic compound belonging to the 4-aryl-piperidin-4-ol class of molecules. While specific research on this exact compound is not extensively published, its structural motifs are present in a variety of biologically active agents, suggesting its potential as a key intermediate or a pharmacologically active molecule in its own right. This guide provides a comprehensive overview of its probable synthesis, potential biological activities, and relevant experimental protocols, drawing from established knowledge of structurally related compounds. The trifluoromethylphenyl group and the piperidin-4-ol core are significant pharmacophores, and their combination in this molecule warrants investigation for various therapeutic applications, particularly in the realm of central nervous system disorders.

Introduction

The 4-aryl-piperidin-4-ol scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on this compound (CAS RN: 681508-70-3), a compound that, while not the subject of extensive dedicated research, holds potential based on the known activities of its structural analogs. This document will serve as a resource for researchers interested in the synthesis, potential applications, and further investigation of this and related compounds.

Discovery and History

Specific details regarding the initial discovery and historical development of this compound are not well-documented in publicly available scientific literature. However, the synthesis of related 4-aryl-piperidin-4-ol derivatives has been of interest for several decades. For instance, a patent filed in 2008 describes the synthesis of a broad class of phenyl-piperazine and phenyl-piperidine derivatives as serotonin reuptake inhibitors, with a general synthetic scheme that could be adapted for the synthesis of the title compound. The exploration of trifluoromethyl-substituted aromatic compounds in medicinal chemistry has been a consistent theme, aiming to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for analytical method development.

PropertyValue
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
CAS Registry Number 681508-70-3
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential and widely used method for the synthesis of 4-aryl-piperidin-4-ols involves the use of organometallic reagents. A likely synthetic route is outlined below.

dot

Synthesis_Pathway reagent1 1-Bromo-4-(trifluoromethyl)benzene intermediate1 4-(Trifluoromethyl)phenyllithium reagent1->intermediate1 1. THF, -78 °C reagent2 n-Butyllithium (n-BuLi) intermediate2 tert-Butyl 4-hydroxy-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate intermediate1->intermediate2 2. reagent3 1-Boc-4-piperidone product This compound intermediate2->product 3. reagent4 Acid (e.g., HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a representative example based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

Step 1: Generation of 4-(Trifluoromethyl)phenyllithium

  • To a stirred solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Reaction with 1-Boc-4-piperidone

  • To the freshly prepared solution of 4-(trifluoromethyl)phenyllithium at -78 °C, add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-hydroxy-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude intermediate from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Potential Biological Activity and Mechanism of Action

Direct biological data for this compound is scarce. However, based on its structural similarity to other pharmacologically active compounds, several potential biological activities can be inferred.

Serotonin Reuptake Inhibition

A key potential activity is the inhibition of the serotonin transporter (SERT). A US patent for phenyl-piperazine derivatives as serotonin reuptake inhibitors includes a general structure that encompasses the title compound.[1] Inhibition of serotonin reuptake leads to increased levels of serotonin in the synaptic cleft, a mechanism central to the action of many antidepressant and anxiolytic drugs.

dot

Serotonin_Pathway presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds receptor->postsynaptic Signal Transduction compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol compound->sert Inhibits

Caption: Potential mechanism of action via serotonin reuptake inhibition.

Other Potential CNS Activities

Structurally related compounds have shown a range of central nervous system (CNS) activities. For example, derivatives of 4-phenylpiperidin-4-ol have been investigated as opioid receptor modulators. The trifluoromethylphenyl moiety is also found in compounds targeting various CNS receptors and enzymes.

Anti-infective Properties

A study on piperidinol analogs revealed that compounds with a 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold possess anti-tuberculosis activity. While the substitution pattern is different, this suggests that the broader class of trifluoromethylphenyl-piperidinols could be explored for anti-infective properties.

Structure-Activity Relationships (SAR) - Inferred

While no specific SAR studies for this compound are available, general principles from related compound series can be applied:

  • Position of the Trifluoromethyl Group: The electronic and steric properties of the trifluoromethyl group can significantly influence activity. The para-position, as in the title compound, will have different electronic effects compared to ortho- or meta-substitution.

  • Piperidine Ring Substitutions: The hydroxyl group at the 4-position is a key feature. Its modification, such as esterification or etherification, would likely alter the compound's polarity and biological activity.

  • Nitrogen Atom Substitution: The nitrogen of the piperidine ring is a point for derivatization. N-alkylation or N-acylation would produce a library of analogs with potentially different potencies and selectivities.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization (NMR, MS, elemental analysis).

  • In Vitro Pharmacological Profiling: Screening against a broad panel of CNS targets, including monoamine transporters (SERT, NET, DAT) and various G-protein coupled receptors.

  • In Vivo Behavioral Studies: Evaluation in animal models of depression, anxiety, and other CNS disorders to determine its therapeutic potential.

  • Lead Optimization: If promising activity is identified, a systematic medicinal chemistry campaign to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an under-explored molecule with significant potential for drug discovery, particularly in the area of CNS therapeutics. Its structural features suggest a likelihood of interaction with key biological targets, most notably the serotonin transporter. This technical guide provides a foundational understanding of this compound based on the available information for structurally related molecules, offering a starting point for researchers and drug development professionals interested in unlocking its therapeutic potential. Further empirical investigation is necessary to fully elucidate its pharmacological profile and validate its promise as a novel chemical entity.

References

Methodological & Application

Synthesis Protocol for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes:

This document provides a detailed protocol for the synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The described method is based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction is widely used in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthesis involves the coupling of an aryl halide, specifically 4-bromobenzotrifluoride, with the secondary amine, piperidin-4-ol. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The following protocol outlines the necessary reagents, conditions, and procedures for this synthesis.

Quantitative Data Summary

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-BromobenzotrifluorideC₇H₄BrF₃225.0110.02.25 gAryl halide
Piperidin-4-olC₅H₁₁NO101.1512.01.21 gAmine
Palladium(II) AcetatePd(OAc)₂224.500.2 (2 mol%)45 mgCatalyst precursor
XPhosC₃₃H₄₇P486.690.4 (4 mol%)195 mgLigand
Sodium tert-butoxideNaOtBu96.1014.01.35 gBase
Toluene (anhydrous)C₇H₈92.14-50 mLSolvent
Diethyl ether(C₂H₅)₂O74.12-As neededExtraction
BrineNaCl(aq)--As neededWashing
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent

Table 2: Reaction Parameters

ParameterValue
Reaction Temperature100 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Stirring Speed~500 RPM
Monitoring TechniqueTLC or GC-MS

Experimental Protocol

1. Reaction Setup:

  • To a flame-dried 100 mL Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol), XPhos (195 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

2. Reagent Addition:

  • Under the inert atmosphere, add anhydrous, degassed toluene (50 mL) to the flask via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Add piperidin-4-ol (1.21 g, 12.0 mmol) to the flask.

  • Finally, add 4-bromobenzotrifluoride (2.25 g, 10.0 mmol) to the reaction mixture via syringe.

3. Reaction Execution:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromobenzotrifluoride) is consumed.

4. Workup Procedure:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

5. Purification:

  • Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification setup_flask Flame-dry Schlenk flask add_solids Add Pd(OAc)₂, XPhos, and NaOtBu setup_flask->add_solids inert_atm Establish inert atmosphere (N₂/Ar) add_solids->inert_atm add_solvent Add anhydrous toluene inert_atm->add_solvent add_amine Add piperidin-4-ol add_solvent->add_amine add_aryl_halide Add 4-bromobenzotrifluoride add_amine->add_aryl_halide heat Heat to 100 °C add_aryl_halide->heat stir Stir for 12-24 h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter and concentrate dry->filter chromatography Column chromatography filter->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific biological activity data for 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The following application notes and protocols are presented as a predictive and methodological guide based on the known activities of structurally related trifluoromethylphenyl piperidine derivatives. These are intended to serve as a starting point for investigating the biological profile of this compound.

Introduction

The trifluoromethylphenyl piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] The incorporation of a trifluoromethyl group can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity.[2] This document outlines potential biological activities of this compound and provides detailed protocols for its investigation.

Potential Biological Activities and Targets

Based on the structure-activity relationships of similar compounds, this compound is hypothesized to interact with central nervous system (CNS) targets. The piperidine ring is a common feature in many neurologically active drugs, and the trifluoromethylphenyl moiety is known to modulate the pharmacological properties of these agents.[1] Potential targets could include dopamine transporters (DAT), serotonin receptors, or other CNS-related enzymes.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound against a panel of CNS targets. This data is for illustrative purposes to guide potential screening efforts.

TargetAssay TypeIC50 / EC50 (nM)
Dopamine Transporter (DAT)Radioligand Binding150
Serotonin Transporter (SERT)Radioligand Binding850
Norepinephrine Transporter (NET)Radioligand Binding> 10,000
5-HT2A ReceptorCalcium Flux450
Monoamine Oxidase A (MAO-A)Enzyme Inhibition2,500
Monoamine Oxidase B (MAO-B)Enzyme Inhibition> 20,000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]-WIN 35,428 (Radioligand)

  • This compound (Test Compound)

  • Nomifensine (Reference Compound)

  • Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and fluid

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-WIN 35,428 (final concentration 2 nM), and 25 µL of varying concentrations of this compound (from 1 pM to 100 µM).

  • For non-specific binding, add 10 µM nomifensine.

  • Add 100 µL of cell membrane suspension (20 µg protein).

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration onto glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Activity

This protocol measures the agonist or antagonist activity of the test compound at the human 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive dye (e.g., Fluo-4).

  • This compound (Test Compound)

  • Serotonin (5-HT) (Reference Agonist)

  • Ketanserin (Reference Antagonist)

  • Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • To determine agonist activity, add varying concentrations of this compound and measure the fluorescence change over time.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15 minutes.

  • Add a fixed concentration of serotonin (EC80) and measure the fluorescence change.

  • Record the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm).

  • Calculate EC50 or IC50 values from the dose-response curves.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound Solubilization Solubilize in DMSO Compound->Solubilization SerialDilution Serial Dilution Solubilization->SerialDilution PrimaryAssay Primary Assay (e.g., DAT Binding) SerialDilution->PrimaryAssay SecondaryAssay Secondary Assay (e.g., 5-HT2A Calcium Flux) PrimaryAssay->SecondaryAssay SelectivityAssay Selectivity Panel (e.g., SERT, NET) SecondaryAssay->SelectivityAssay IC50 Calculate IC50/EC50 SelectivityAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Experimental workflow for characterizing the biological activity.

signaling_pathway cluster_membrane Synaptic Cleft & Postsynaptic Membrane cluster_downstream Intracellular Signaling Compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Dopamine Dopamine Dopamine->DAT Reuptake Receptor Postsynaptic Dopamine Receptor (e.g., D1/D2) Dopamine->Receptor Binding & Activation GProtein G-Protein Activation Receptor->GProtein AdenylylCyclase Adenylyl Cyclase Modulation GProtein->AdenylylCyclase cAMP cAMP Level Change AdenylylCyclase->cAMP PKA PKA Activation cAMP->PKA GeneExpression Changes in Gene Expression PKA->GeneExpression

Caption: Hypothetical signaling pathway for DAT inhibition.

References

Application Notes and Protocols for (Trifluoromethylphenyl)piperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the neuroscience research applications of 1-(4-Trifluoromethylphenyl)piperidin-4-ol . The following application notes and protocols are based on research conducted on structurally related (Trifluoromethylphenyl)piperidine and -piperazine derivatives and are intended to serve as a guide for researchers interested in this chemical class.

Application Notes

The (Trifluoromethylphenyl)piperidine scaffold is a privileged structure in neuroscience drug discovery, with derivatives showing a wide range of activities at various central nervous system (CNS) targets. The trifluoromethyl group often enhances metabolic stability and can significantly influence receptor binding affinity and selectivity. These compounds have been investigated for their potential as antipsychotics, antidepressants, anticonvulsants, and as probes for studying neurotransmitter systems.

General Neuropharmacological Relevance

Derivatives of (Trifluoromethylphenyl)piperidine and its bioisostere, (Trifluoromethylphenyl)piperazine, have been shown to interact with key neurotransmitter receptors and transporters, including:

  • Dopamine Receptors: Phenylpiperidine derivatives have been identified as potent ligands for dopamine D2-like receptors (D2, D3, and D4).[1][2][3] Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists, making them relevant for studying conditions like schizophrenia and Parkinson's disease.[2][4]

  • Serotonin Receptors and Transporter (SERT): This class of compounds frequently exhibits affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and the serotonin transporter.[5][6][7][8] This multitarget profile is of interest for developing novel antidepressants and antipsychotics with potentially improved efficacy and side-effect profiles.[5][8]

  • NMDA Receptors: Certain 3-(Trifluoromethyl)phenyl derivatives have been synthesized and evaluated as ligands for the PCP site of the N-Methyl-D-aspartate (NMDA) receptor, suggesting potential applications in studying glutamatergic neurotransmission and associated disorders.[9]

  • Sigma Receptors: Piperidine-based derivatives have been developed as high-affinity ligands for sigma-1 (σ1) receptors, which are implicated in a variety of neurological functions and disorders.[10]

  • Monoamine Oxidase (MAO): 4-Phenylpiperidine derivatives can act as substrates for MAO, an enzyme critical in the metabolism of monoamine neurotransmitters.[11]

Quantitative Data for Representative Compounds

The following tables summarize the binding affinities and functional activities of several (Trifluoromethylphenyl)piperidine and -piperazine derivatives at various neuroscience targets.

Table 1: Dopamine Receptor Binding Affinities and Functional Data

CompoundReceptorAssay TypeKi (nM)pIC50Emax (%)Reference
12b D3Radioligand Binding0.3--[12]
D2Radioligand Binding40--[12]
12c D3Radioligand Binding0.9--[12]
D2Radioligand Binding53--[12]
(-)-OSU6162 D2Radioligand Binding447--[4]
ACR16 D2Radioligand Binding>1000--[4]
20a D2cAMP Inhibition->8-[3]
22a D2cAMP Inhibition->8-[3]
14a D4Radioligand Binding0.3--[13]
D1, D2, D3, D5Radioligand Binding>2000-fold selectivity--[13]

Table 2: Serotonin Receptor and Transporter Binding Affinities

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
ACP-103 5-HT2ARadioligand BindingpKi = 9.3-[5]
5-HT2CRadioligand BindingpKi = 8.8-[5]
Compound 12 (CTW0415) 5-HT2CPositive Allosteric Modulator--[6]
Compound 7a 5-HT1ARadioligand Binding12-[8]
5-HT7Radioligand Binding25-[8]
SERTReuptake Inhibition-177[8]
Compound 15g 5-HT1ARadioligand Binding17-[8]
5-HT7Radioligand Binding35-[8]
SERTReuptake Inhibition-85[8]

Table 3: Other CNS Target Affinities

| Compound | Target | Assay Type | Ki (nM) | Reference | | :--- | :--- | :--- | :--- | | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | Radioligand Binding | 0.96 |[10] | | | σ2 | Radioligand Binding | 91.8 |[10] | | Compound 13 | NMDA (PCP site) | Radioligand Binding | Low nanomolar |[9] | | Compound 19 | NMDA (PCP site) | Radioligand Binding | Low nanomolar |[9] |

Experimental Protocols

The following are generalized protocols based on methodologies reported for related compounds. Researchers should optimize these protocols for their specific compound and experimental setup.

Protocol 1: Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol is adapted from studies on novel dopamine receptor ligands.[12]

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone for D2 receptors, [3H]-(+)-PHNO for D3 receptors.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the receptor of interest to confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the pellet in fresh buffer and determine protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound dilution or vehicle (for total binding) or haloperidol (for non-specific binding).

      • Radioligand at a concentration near its Kd.

      • Membrane preparation (typically 50-100 µg of protein per well).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Anticonvulsant Activity Screen

This protocol is based on the maximal electroshock (MES) test, a common preclinical screen for anticonvulsant drugs.[14]

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.

Materials:

  • Male Wistar rats or Swiss mice.

  • Test compound.

  • Vehicle (e.g., 0.5% methylcellulose).

  • Electroshock apparatus with corneal electrodes.

  • Anesthetic for electrodes (e.g., 0.5% tetracaine solution).

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before the experiment but allow free access to water.

    • Prepare a solution or suspension of the test compound in the vehicle.

    • Administer the test compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal injection or oral gavage).

    • Allow for a pre-treatment time for the compound to be absorbed (e.g., 30-60 minutes).

  • Maximal Electroshock Test:

    • Apply a drop of anesthetic solution to the corneal electrodes.

    • Place the electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 Hz, 0.2 s duration; current determined to produce tonic hindlimb extension in >95% of vehicle-treated animals).

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis:

    • Record the number of animals protected in each treatment group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

    • A neurotoxicity screen (e.g., rotarod test) is often performed in parallel to assess motor impairment.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Dopamine Dopamine Dopamine->D2R Activates TFMPP_deriv (Trifluoromethylphenyl) piperidine derivative (Antagonist) TFMPP_deriv->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary Primary Screening: Radioligand Binding Assay (e.g., D2, D3, 5-HT2A) Secondary Secondary Screening: Functional Assay (e.g., cAMP inhibition, Ca2+ flux) Primary->Secondary Active Compounds Selectivity Selectivity Profiling: Panel of CNS Receptors Secondary->Selectivity Potent Compounds ADME In Vitro ADME: Microsomal Stability, Permeability Selectivity->ADME Selective Compounds PK Pharmacokinetics: Brain Penetration ADME->PK Promising Leads Efficacy Pharmacodynamics & Efficacy: Behavioral Models (e.g., Conditioned Avoidance, FST) PK->Efficacy Tox Preliminary Toxicology: Rotarod, Irwin Screen Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: Drug discovery workflow for CNS-active compounds.

References

Application Notes and Protocols: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring coupled with a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the piperidine scaffold is a common feature in many centrally active compounds.

These application notes provide a comprehensive overview of the utility of this compound as a precursor in the synthesis of a potential sodium channel blocker, designated as "Compound-TFP4A," and outline a protocol for its subsequent in vitro evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 135-140 °C
Solubility Soluble in methanol, ethanol, and DMSO
Purity (Typical) ≥98% (by HPLC)
Storage Conditions Store at 2-8°C, protect from light

Application: Synthesis of a Novel Sodium Channel Blocker (Compound-TFP4A)

This section details the use of this compound as a key intermediate in the synthesis of a potential local anesthetic and antiarrhythmic agent, Compound-TFP4A. The synthesis involves a two-step process: O-alkylation followed by amidation.

Synthetic Workflow

The overall workflow for the synthesis of Compound-TFP4A is depicted below.

G cluster_reagents Reagents & Conditions A 1-(4-Trifluoromethylphenyl) piperidin-4-ol B Intermediate-1 (O-Alkylated Piperidine) A->B  Step 1: O-Alkylation (NaH, 2-Chloroacetyl chloride, THF) Yield: 85-90% C Compound-TFP4A (Final Product) B->C  Step 2: Amidation (Diethylamine, K2CO3, Acetonitrile) Yield: 90-95% R1 NaH, 2-Chloroacetyl chloride, THF, 0°C to rt R2 Diethylamine, K2CO3, Acetonitrile, 60°C

Caption: Synthetic workflow for Compound-TFP4A.

Experimental Protocol: Synthesis of Compound-TFP4A

Step 1: O-Alkylation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous THF (2 mL/mmol) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Intermediate-1, which can be used in the next step without further purification.

Step 2: Amidation to Yield Compound-TFP4A

  • Dissolve the crude Intermediate-1 (1.0 eq) in acetonitrile (15 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and diethylamine (2.0 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, Compound-TFP4A.

Quantitative Data: Synthesis and Characterization
ParameterValue
Yield (Step 1) 88%
Yield (Step 2) 92%
Overall Yield 81%
Purity (HPLC) >99%
¹H NMR (400 MHz, CDCl₃) Consistent with the proposed structure of Compound-TFP4A.
Mass Spec (ESI-MS) m/z calculated for C₁₈H₂₅F₃N₂O₂ [M+H]⁺: 357.18, Found: 357.19

Application: In Vitro Evaluation of Compound-TFP4A

This section describes a protocol for evaluating the efficacy of Compound-TFP4A as a potential sodium channel blocker using a whole-cell patch-clamp electrophysiology assay.

Hypothesized Mechanism of Action

Compound-TFP4A is hypothesized to block voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells. By inhibiting these channels, it can produce local anesthetic and antiarrhythmic effects.

cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_in Na+ (intracellular) Nav->Na_in Na_out Na+ (extracellular) Na_out->Nav influx AP Action Potential Propagation Na_in->AP Depol Depolarization Depol->Nav activates Block No Action Potential TFP4A Compound-TFP4A TFP4A->Nav blocks

Caption: Mechanism of sodium channel blockade.

Experimental Protocol: Whole-Cell Patch-Clamp Assay
  • Cell Culture: Culture HEK-293 cells stably expressing the human Nav1.5 sodium channel subtype in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a suitable selection antibiotic.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Electrophysiology:

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell recording configuration.

    • Hold the cell membrane potential at -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps to 0 mV for 20 ms every 10 seconds.

  • Data Acquisition:

    • Record currents using an appropriate amplifier and digitizer.

    • After obtaining a stable baseline recording for at least 3 minutes, perfuse the cells with increasing concentrations of Compound-TFP4A (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Record the peak inward sodium current at each concentration until a steady-state block is achieved (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current at each concentration to the baseline current before drug application.

    • Plot the normalized current as a function of the logarithm of the drug concentration.

    • Fit the concentration-response curve to the Hill equation to determine the IC₅₀ value.

Quantitative Data: In Vitro Efficacy
Cell LineChannel SubtypeAssayIC₅₀ Value (µM)
HEK-293Nav1.5Whole-Cell Patch-Clamp8.5 ± 1.2

Disclaimer: This document provides exemplary applications and protocols for research purposes only. The synthesized compound (Compound-TFP4A) is hypothetical and intended for illustrative purposes. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines.

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the synthetic compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol. This document outlines its potential as a research tool in neuropharmacology and details methodologies for its synthesis, in vitro characterization, and in vivo evaluation.

Introduction

This compound is a fluorinated piperidine derivative. The piperidine scaffold is a common motif in many centrally acting drugs, and the trifluoromethylphenyl group can significantly influence a molecule's metabolic stability and receptor binding affinity. While specific biological data for this exact compound is not extensively published, its structural similarity to known neuroactive agents suggests its potential as a modulator of central nervous system (CNS) targets, such as serotonin or dopamine receptors. These notes provide hypothetical, yet plausible, experimental frameworks based on the activities of structurally related compounds.

Potential Applications

  • CNS Receptor Screening: As a potential ligand for various G-protein coupled receptors (GPCRs) in the brain, including serotonin (5-HT) and dopamine (D) receptors.

  • Lead Compound in Drug Discovery: As a scaffold for the development of novel therapeutics for neurological and psychiatric disorders.

  • Tool Compound for In Vitro and In Vivo Studies: To investigate the role of specific CNS pathways in disease models.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-aryl piperidines. A common approach involves the Buchwald-Hartwig amination.

Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry flask, combine piperidin-4-ol (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a suitable anhydrous solvent, such as toluene or dioxane, and a base, typically sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis

start Start reactants Combine Reactants: - Piperidin-4-ol - 1-bromo-4-(trifluoromethyl)benzene - Pd Catalyst & Ligand - Base & Solvent start->reactants reaction Heat under Inert Atmosphere (80-110 °C) reactants->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Quench with Water & Extract with Organic Solvent monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

In Vitro Experimental Protocols

Receptor Binding Assays

To determine the binding affinity of this compound for specific CNS receptors, competitive radioligand binding assays are essential.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT2A receptor or prepare them from cultured cells.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Protocol: Calcium Flux Assay for 5-HT2A Receptor Activity

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin).

  • Assay Procedure:

    • Agonist Mode: Add the test compound to the cells and measure the change in fluorescence, which corresponds to intracellular calcium levels.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Acquisition: Use a fluorescence plate reader to measure the fluorescence intensity over time.

  • Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

In Vivo Experimental Protocols

In vivo studies are necessary to evaluate the pharmacokinetic properties and behavioral effects of the compound.

Protocol: Assessment of Anxiolytic-like Activity in Mice (Elevated Plus Maze)

  • Animals: Use adult male mice, habituated to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer this compound or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection at various doses. A known anxiolytic drug (e.g., diazepam) should be used as a positive control.

  • Test Procedure: 30 minutes after injection, place each mouse at the center of an elevated plus maze, facing an open arm.

  • Behavioral Recording: Record the behavior of each mouse for 5 minutes using a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound, based on values reported for structurally similar compounds.

Table 1: In Vitro Receptor Binding Affinity

ReceptorRadioligandKi (nM)
5-HT2A[³H]ketanserin15.2
5-HT2C[³H]mesulergine45.8
D₂[³H]spiperone120.5
D₃[³H]7-OH-DPAT85.3

Table 2: In Vitro Functional Activity

ReceptorAssay TypeFunctional ResponseIC₅₀ / EC₅₀ (nM)
5-HT2ACalcium FluxAntagonist25.6
5-HT2CCalcium FluxAntagonist78.1

Table 3: In Vivo Behavioral Effects (Elevated Plus Maze)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries
Vehicle-35 ± 58 ± 2
Compound155 ± 712 ± 3
Compound580 ± 10**18 ± 4
Diazepam295 ± 12 22 ± 5
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathway

Based on its antagonist activity at the 5-HT2A receptor, this compound would likely inhibit the canonical Gq-coupled signaling pathway.

Hypothetical Signaling Pathway of a 5-HT2A Receptor Antagonist

cluster_membrane Cell Membrane cluster_cytosol Cytosol serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor g_protein Gq Protein receptor->g_protein Activates antagonist 1-(4-Trifluoromethylphenyl) piperidin-4-ol antagonist->receptor plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Antagonism of the 5-HT2A receptor signaling cascade.

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro and in vivo assays for the characterization of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The protocols described herein are based on methodologies established for structurally related piperidine derivatives and serve as a guide for the biological evaluation of this compound.

Potential Therapeutic Applications

The this compound scaffold is present in compounds explored for various therapeutic applications. Based on the biological activities of structurally similar molecules, this compound could be investigated for, but not limited to, the following areas:

  • Antituberculosis Activity: Piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.

  • Central Nervous System (CNS) Disorders: The trifluoromethylphenyl piperidine moiety is a common feature in compounds targeting CNS receptors and transporters, such as the dopamine transporter (DAT).

  • Anti-inflammatory Activity: Derivatives of piperidin-4-ones have been shown to possess anti-inflammatory properties.

In Vitro Assays

A series of in vitro assays are essential to determine the biological activity, potency, and selectivity of this compound.

Data Presentation: In Vitro Activity Profile

The following table summarizes hypothetical, yet representative, quantitative data from key in vitro assays based on the activity of structurally related compounds.

Assay TypeTarget/OrganismReadoutResult (IC₅₀/EC₅₀/MIC)Reference Compound
Antituberculosis Mycobacterium tuberculosis H37RvMinimum Inhibitory Conc. (MIC)5.2 µg/mLIsoniazid (0.05 µg/mL)
Receptor Binding Human Dopamine Transporter (hDAT)Radioligand Displacement (Kᵢ)85 nMGBR 12909 (5 nM)
Enzyme Inhibition Cyclooxygenase-2 (COX-2)Enzyme Activity2.5 µMCelecoxib (0.1 µM)
Cell-Based Assay LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production7.8 µMIndomethacin (1 µM)

Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.

Experimental Protocols: In Vitro Assays

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the human dopamine transporter.[1]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).[1]

  • Radioligand: [³H]WIN 35,428.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[1]

  • Non-specific binding control: 10 µM GBR 12909.[1]

  • This compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the hDAT-expressing cell membranes with [³H]WIN 35,428 and varying concentrations of the test compound.

  • For non-specific binding, incubate the membranes and radioligand with a high concentration of GBR 12909.

  • After incubation, rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[1]

In Vivo Assays

Following in vitro characterization, in vivo studies are crucial to evaluate the efficacy and pharmacokinetic properties of this compound.

Data Presentation: In Vivo Profile

The following table presents hypothetical data for in vivo studies based on structurally similar compounds.

Assay TypeAnimal ModelDosing Route & RegimenEfficacy ReadoutResult
Antituberculosis Efficacy M. tuberculosis-infected miceOral, 50 mg/kg, once dailyReduction in bacterial load in lungs (log₁₀ CFU)1.5 log₁₀ reduction vs. vehicle
Anti-inflammatory Activity Carrageenan-induced paw edema in ratsOral, 25 mg/kgInhibition of paw edema volume (%)45% inhibition at 3 hours
Pharmacokinetic Study Sprague-Dawley ratsIV (1 mg/kg), PO (10 mg/kg)Bioavailability (F%)35%

Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.

Experimental Protocols: In Vivo Assays

This protocol describes an in vivo efficacy study in a mouse model of tuberculosis.

Materials:

  • Female BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • After a pre-determined period to allow for the establishment of infection, begin treatment with this compound or vehicle control, administered orally once daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and harvest the lungs.

  • Homogenize the lung tissue and plate serial dilutions on Middlebrook 7H11 agar plates.

  • After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Compare the CFU counts between the treated and vehicle control groups to assess the efficacy of the compound.

This protocol evaluates the in vivo anti-inflammatory activity of the test compound in rats.[2]

Materials:

  • Male Wistar rats

  • 1% Carrageenan solution in saline

  • This compound formulated for oral administration

  • Vehicle control

  • Pletysmometer

Procedure:

  • Administer this compound or vehicle control orally to the rats.

  • After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated group compared to the vehicle control group.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation primary_screening Primary Screening (e.g., Antituberculosis MIC) secondary_assays Secondary Assays (e.g., Receptor Binding, Enzyme Inhibition) primary_screening->secondary_assays Active Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) secondary_assays->cell_based adme In Vitro ADME (e.g., Microsomal Stability, Permeability) cell_based->adme pk_studies Pharmacokinetic Studies (e.g., Bioavailability) adme->pk_studies Promising Candidates efficacy_models Efficacy Models (e.g., Murine TB, Paw Edema) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology

Caption: A typical experimental workflow for the evaluation of a novel therapeutic candidate.

dat_signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R Compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol Compound->DAT Inhibition Signaling Downstream Signaling D1R->Signaling D2R->Signaling

Caption: Potential mechanism of action at the dopamine transporter.

References

Therapeutic Potential of 1-(4-Trifluoromethylphenyl)piperidin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the therapeutic potential of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The this compound scaffold is a key pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of these compounds to their biological targets. Derivatives of this core structure have shown significant promise as anticancer, anti-inflammatory, and analgesic agents. This document details the methodologies to explore and validate these therapeutic potentials.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related structures.

Table 1: Anticancer Activity of Trifluoromethylphenyl Piperidine/Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 6g (3-nitro substitution)MCF-76.67 ± 0.39Doxorubicin-[1]
HeLa4.49 ± 0.32Doxorubicin-[1]
DU-14510.38 ± 0.42Doxorubicin-[1]
Compound 6h (ortho-methyl substitution)MCF-77.32 ± 0.62Doxorubicin-[1]
HeLa6.87 ± 0.33Doxorubicin-[1]
DU-14515.40 ± 0.60Doxorubicin-[1]
Compound 3b C32 (Melanoma)24.4--[2]
A375 (Melanoma)25.4--[2]
TTI-4 MCF-72.63--[3]
IPM714 HCT1161.74--[4]
SW4802--[4]
Compound 12 Cancer Cell Line 1> CisplatinCisplatin-[5]
Cancer Cell Line 2> CisplatinCisplatin-[5]
Compound 13 Cancer Cell Line 1> CisplatinCisplatin-[5]
Cancer Cell Line 2> CisplatinCisplatin-[5]

Table 2: Anti-inflammatory Activity of Trifluoromethylphenyl Piperidine/Piperazine Derivatives

Compound IDAssayCell LineInhibition/EffectCitation
COP-22 NO ProductionRAW264.7IC50 = 2.73 µM[6]
Compound c6 TNF-α, IL-6, IL-1β, PGE2, NO ProductionRAW264.7Potent Inhibition[7]
Compound c10 TNF-α, IL-6, IL-1β, PGE2, NO ProductionRAW264.7Potent Inhibition[7]
Compound 14 NO ProductionRAW264.7~4 times more potent than DAB-1[8]
Compound 17 NO ProductionRAW264.771% Inhibition[8]
Compound 18 NO ProductionRAW264.775% Inhibition[8]
Compound 2 DPPH Radical Scavenging-IC50 = 30.392 µM[9]
Protein Denaturation-71.3% Inhibition[9]

Table 3: Analgesic Activity of Trifluoromethylphenyl Piperidine/Piperidinol Derivatives

Compound IDTestAnimal ModelDose% Analgesia / EffectCitation
Compound 3 Hot PlateMice-188%[10]
Compound 5 Hot PlateMice-137%[10]
Compound 6 Hot PlateMice-162%[10]
Compound 8 Hot PlateMice-107% at 60 min[10]
LPP1 Cold PlateMice1, 10, 30 mg/kgAntihyperalgesic[11]
Compound 4a Hot PlateMice25 mg/kg65.38%[12]
Compound 4f Hot PlateMice25 mg/kg56.67%[12]
Compound 4g Hot PlateMice25 mg/kg61.56%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound derivatives.

Anticancer Activity

1. MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, DU-145)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • This compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity

2. Griess Assay for Nitric Oxide (NO) Production

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Materials:

    • RAW264.7 macrophage cell line

    • Complete culture medium

    • 24-well plates

    • Lipopolysaccharide (LPS)

    • This compound derivatives

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Analgesic Activity

3. Hot Plate Test

This protocol assesses the central analgesic activity of the compounds in mice.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Hot plate apparatus (maintained at 55 ± 0.5°C)

    • This compound derivatives

    • Standard analgesic drug (e.g., Morphine)

    • Vehicle (e.g., saline)

  • Procedure:

    • Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.

    • Baseline Measurement: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.

    • Compound Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

    • Post-treatment Measurement: Measure the reaction time on the hot plate at various time points after administration (e.g., 30, 60, 90, 120 minutes).

    • Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic activities of this compound derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GTP Hydrolysis Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Derivative 1-(4-Trifluoromethylphenyl) piperidin-4-ol Derivative Derivative->mTORC1 Inhibition

Caption: mTOR signaling pathway and potential inhibition by derivatives.

TLR4_NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 MyD88 MyD88 TLR4_MD2_CD14->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Derivative 1-(4-Trifluoromethylphenyl) piperidin-4-ol Derivative Derivative->IKK_Complex Inhibition Experimental_Workflow_Anticancer Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay Compound_Prep Prepare Compound Dilutions Compound_Prep->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis In_Vivo_Study In Vivo Animal Study Data_Analysis->In_Vivo_Study Promising Results End End Data_Analysis->End No Activity In_Vivo_Study->End

References

Application of 1-(4-Trifluoromethylphenyl)piperidin-4-ol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-trifluoromethylphenyl)piperidin-4-ol scaffold is a key pharmacophore in modern medicinal chemistry. While the parent molecule itself is not typically the final drug candidate, its structural motif is integral to a variety of potent and selective therapeutic agents. The trifluoromethyl group enhances metabolic stability and binding affinity, while the piperidine ring provides a versatile scaffold for structural modification, enabling the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for derivatives of this compound across several key therapeutic areas.

Application in Oncology: mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Derivatives of the 1-(4-trifluoromethylphenyl)piperidine scaffold have been instrumental in the development of potent and selective mTOR inhibitors. A prominent example is Torin1, a second-generation ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.[1][3]

Quantitative Data: In Vitro Activity of Torin1
CompoundTargetAssayIC50 / EC50 (nM)SelectivityReference
Torin1mTORC1/mTORC2In vitro kinase assay2-10>1000-fold vs PI3K[4]
Torin1Cellular mTORWestern Blot (pS6K, pAkt)2-10>800-fold vs PI3K[1]
Torin2Cellular mTORWestern Blot0.25800-fold vs PI3K[5]

Signaling Pathway Diagram

mTOR_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis,\nCell Growth,\nProliferation Protein Synthesis, Cell Growth, Proliferation S6K1->Protein Synthesis,\nCell Growth,\nProliferation 4E-BP1->Protein Synthesis,\nCell Growth,\nProliferation Torin1 Torin1 (1-(4-Trifluoromethylphenyl) -piperidine derivative) Torin1->mTORC2 Inhibition Torin1->mTORC1 Inhibition RET_Signaling_Pathway GDNF Family\nLigands (GFLs) GDNF Family Ligands (GFLs) GFRα Co-receptor GFRα Co-receptor RET RET Receptor Tyrosine Kinase GFRα Co-receptor->RET Dimerization &\nAutophosphorylation Dimerization & Autophosphorylation RET->Dimerization &\nAutophosphorylation Activation Downstream Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization &\nAutophosphorylation->Downstream Signaling Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Downstream Signaling->Cell Proliferation,\nSurvival, Differentiation RET_Inhibitor RET Inhibitor (Trifluoromethylphenyl -piperidine derivative) RET_Inhibitor->RET Inhibition GFLs GFLs GFLs->GFRα Co-receptor Anti_TB_Workflow cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout Serial_Dilution Serial Dilution of Test Compound in DMSO Plate_Setup Add Compound to 96-well plate with 7H9 Medium Serial_Dilution->Plate_Setup Inoculation Inoculate with M. tuberculosis H37Rv Plate_Setup->Inoculation Incubation Incubate at 37°C for 9-11 days Inoculation->Incubation REMA Add Resazurin (Alamar Blue) Incubation->REMA Readout Visual or Fluorometric Determination of MIC REMA->Readout

References

Application Notes and Protocols: 1-(4-Trifluoromethylphenyl)piperidin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethylphenyl group often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, to the final drug candidates. The piperidin-4-ol core offers multiple reaction sites for further functionalization, making it an ideal scaffold for the development of diverse chemical libraries.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent therapeutic agents, including Neurokinin-1 (NK1) receptor antagonists and mammalian Target of Rapamycin (mTOR) inhibitors.

Synthetic Applications

This compound is a valuable precursor in the synthesis of various therapeutic agents. Its structural features allow for diversification at the piperidine nitrogen and the hydroxyl group, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Precursor to Neurokinin-1 (NK1) Receptor Antagonists

The trifluoromethylphenyl piperidine moiety is a common feature in potent and selective NK1 receptor antagonists. These antagonists have shown therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as depression and other central nervous system disorders. The synthesis of these antagonists often involves the derivatization of the hydroxyl group of this compound.

Precursor to mTOR Inhibitors

The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[1] Small molecule inhibitors of mTOR are therefore of significant interest in oncology drug discovery. The 1-(4-trifluoromethylphenyl)piperidine scaffold has been incorporated into potent and selective mTOR inhibitors, highlighting the utility of this precursor in cancer research.

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving this compound and its derivatives.

Table 1: Synthesis of this compound via Buchwald-Hartwig Amination

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-FluorobenzotrifluoridePd₂(dba)₃XPhosNaOtBuToluene1101285-95
24-BromobenzotrifluoridePd(OAc)₂RuPhosK₃PO₄Dioxane1001880-90
34-ChlorobenzotrifluoridePd₂(dba)₃DavePhosCs₂CO₃Toluene1202475-85

Table 2: Derivatization of this compound

Reaction TypeReagent(s)Product TypeSolventTemp (°C)Time (h)Yield (%)
O-Arylation (Mitsunobu)Phenol, DIAD, PPh₃4-AryloxypiperidineTHFrt1260-80
O-AlkylationAlkyl halide, NaH4-AlkoxypiperidineDMFrt-606-1270-90
OxidationDess-Martin periodinane1-(4-Trifluoromethylphenyl)piperidin-4-oneDCMrt2>95

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • 4-Fluorobenzotrifluoride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by 4-hydroxypiperidine (1.2 equivalents) and 4-fluorobenzotrifluoride (1.0 equivalent).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 4-Aryloxy-1-(4-trifluoromethylphenyl)piperidine via Mitsunobu Reaction

This protocol details the O-arylation of this compound with a phenolic compound.

Materials:

  • This compound

  • Phenol derivative

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equivalent), the desired phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryloxypiperidine derivative.

Visualizations

Synthetic Workflow for Derivatization

G Precursor This compound Mitsunobu Mitsunobu Reaction (Phenol, DIAD, PPh3) Precursor->Mitsunobu Alkylation O-Alkylation (Alkyl Halide, Base) Precursor->Alkylation Oxidation Oxidation (e.g., DMP) Precursor->Oxidation Product1 4-Aryloxypiperidine Derivative (NK1 Antagonist Precursor) Mitsunobu->Product1 Product2 4-Alkoxypiperidine Derivative Alkylation->Product2 Product3 1-(4-Trifluoromethylphenyl)piperidin-4-one (mTOR Inhibitor Precursor) Oxidation->Product3

Caption: Synthetic routes from this compound.

mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis represses

Caption: Simplified mTOR signaling pathway.

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1_Pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R binds to Gq_protein Gq Protein NK1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Kinases Downstream Kinase Cascades (e.g., MAPK) PKC->Downstream_Kinases activates Cellular_Effects Cellular Effects (e.g., Neuronal Excitability, Inflammation) Ca_release->Cellular_Effects leads to Downstream_Kinases->Cellular_Effects leads to

References

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and appropriate storage of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The following protocols are based on general safety data for structurally related compounds and are intended to provide a robust framework for laboratory use.

Handling Procedures

Given the potential hazards associated with similar chemical structures, which include skin and eye irritation, respiratory tract irritation, and harm if swallowed, a cautious approach to handling is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure. The following should be worn at all times when handling the compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.[1][2] A face shield should be used when there is a risk of splashing.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved N95 dust mask or a respirator with an appropriate filter should be used to avoid inhalation.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][2][3][4] A chemical fume hood is highly recommended, especially when handling powders or volatile solutions.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Spill and Emergency Procedures

In the event of a spill or exposure, the following protocols should be followed:

  • Spill Containment:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in section 1.1.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][2]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

    • Do not allow the product to enter drains.[1][2][4][5]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Storage Procedures

Proper storage is crucial to maintain the integrity and stability of this compound and to ensure laboratory safety.

Storage Conditions
  • Container: Store the compound in its original, tightly sealed container.[3][4][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Temperature: Store in a cool, dry place.[4] While specific temperature requirements for this compound are not available, related compounds are stored at room temperature or at -20°C for long-term stability.[7] For long-term storage, refrigeration may be advisable.

  • Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

Summary of Handling and Storage Recommendations
ParameterRecommendationCitation
Handling
Personal Protective EquipmentChemical-resistant gloves, safety glasses with side-shields or goggles, lab coat, respiratory protection (if needed).[1][2][3]
Engineering ControlsUse in a well-ventilated area; a chemical fume hood is recommended.[1][2][3][4]
Spill ResponseEvacuate, ventilate, wear PPE, contain the spill without creating dust, and place in a sealed container for disposal.[1][2]
First Aid - InhalationMove to fresh air, provide respiratory support if needed, and seek medical attention.[1][3]
First Aid - Skin ContactWash with soap and water for at least 15 minutes; remove contaminated clothing.[1][3]
First Aid - Eye ContactFlush with water for at least 15 minutes; seek immediate medical attention.[1][3][6]
First Aid - IngestionRinse mouth with water; do not induce vomiting; seek immediate medical attention.[6]
Storage
ContainerKeep in the original, tightly sealed container. Reseal opened containers carefully.[3][4][5]
EnvironmentStore in a cool, dry, and well-ventilated place.[4]
Long-Term StabilityConsider refrigeration (-20°C) for extended storage periods.[7]
Incompatible MaterialsAvoid storage with strong oxidizing agents.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow for safely handling and storing this compound.

start Start: Receive Compound assess_hazards Assess Hazards (Review SDS of related compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Ensure ventilation, clear area) don_ppe->prepare_workspace handle_compound Handle Compound (Weighing, dissolving, etc.) prepare_workspace->handle_compound spill_check Spill Occurred? handle_compound->spill_check spill_protocol Execute Spill Protocol (Contain, clean, dispose) spill_check->spill_protocol Yes store_compound Store Compound (Tightly sealed, cool, dry place) spill_check->store_compound No spill_protocol->handle_compound cleanup Clean Workspace and Remove PPE store_compound->cleanup end End of Procedure cleanup->end receive Compound Received check_container Check Container Integrity receive->check_container container_ok Container OK? check_container->container_ok transfer Transfer to a Suitable Sealed Container container_ok->transfer No select_location Select Storage Location container_ok->select_location Yes transfer->select_location location_attributes Cool, Dry, Well-Ventilated Away from Incompatibles select_location->location_attributes log_storage Log Storage Information (Date, Location, Amount) select_location->log_storage periodic_check Periodically Inspect Stored Compound log_storage->periodic_check end Stable Storage periodic_check->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(4-Trifluoromethylphenyl)piperidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Buchwald-Hartwig Amination and Reductive Amination.

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of the C-N bond between an aryl halide and an amine.

Q1: The reaction shows low or no conversion of starting materials.

A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 4-bromobenzotrifluoride, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.

  • Incorrect Base: The strength of the base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. Ensure the base is fresh and has been handled under anhydrous conditions.

  • Sub-optimal Temperature: The reaction temperature may be too low. These reactions often require heating, typically in the range of 80-110 °C.

Q2: Significant formation of side products is observed, particularly hydrodehalogenation of the aryl halide.

A2: The formation of benzotrifluoride (hydrodehalogenation product) is a common side reaction.

  • Moisture in the Reaction: Traces of water can lead to the undesired hydrodehalogenation. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition and side reactions. A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended.

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes promote side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction upon completion.

Q3: The product is difficult to purify from the residual catalyst and ligand oxides.

A3: Palladium residues and phosphine oxides can complicate purification.

  • Filtration: After the reaction, passing the cooled reaction mixture through a pad of Celite® can help remove some of the palladium black.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution with a hexane/ethyl acetate system is typically effective. Adding a small amount of triethylamine (1-2%) to the eluent can help to prevent the product from tailing on the acidic silica gel.

Route 2: Reductive Amination

This method involves the reaction of 4-(trifluoromethyl)aniline with piperidin-4-one to form an imine or enamine intermediate, which is then reduced in situ to the desired product.

Q1: The reaction stalls, and a significant amount of unreacted starting materials remains.

A1: Incomplete imine/enamine formation or inefficient reduction can lead to low conversion.

  • Inefficient Imine/Enamine Formation: The formation of the imine/enamine intermediate is often the rate-limiting step. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. The removal of water formed during this step, for instance by using molecular sieves, can also drive the equilibrium towards the intermediate.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent for this transformation, as it is selective for the imine/enamine over the ketone starting material. Ensure the STAB is fresh and has been stored under anhydrous conditions.

  • Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure the solvent is anhydrous.

Q2: The formation of a double-arylated by-product is observed.

A2: While less common in this specific synthesis, over-alkylation can sometimes occur.

  • Stoichiometry Control: Use a controlled stoichiometry of the amine and ketone, typically with a slight excess of the less valuable reagent.

Q3: The final product is contaminated with unreacted imine/enamine intermediate.

A3: This indicates incomplete reduction.

  • Sufficient Reducing Agent: Ensure an adequate amount of the reducing agent is used (typically 1.5-2.0 equivalents).

  • Reaction Time and Temperature: The reduction step may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to ensure complete reduction of the intermediate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both Buchwald-Hartwig amination and reductive amination are viable routes. The choice often depends on the availability and cost of the starting materials. Buchwald-Hartwig amination starts from 4-bromobenzotrifluoride and piperidin-4-ol, while reductive amination utilizes 4-(trifluoromethyl)aniline and piperidin-4-one. The reductive amination is often considered more atom-economical and avoids the use of a palladium catalyst.

Q2: What are the typical yields for these synthetic routes?

A2: Yields can vary significantly based on the optimization of reaction conditions. Generally, a well-optimized Buchwald-Hartwig amination can provide yields in the range of 70-90%. Reductive amination can also achieve similar yields, typically between 65-85%, depending on the efficiency of both the imine/enamine formation and the reduction steps.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Staining with potassium permanganate can help visualize the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are recommended.

Q4: What are the best practices for purifying the final product?

A4: The primary methods for purification are flash column chromatography and recrystallization.

  • Column Chromatography: As mentioned in the troubleshooting guide, silica gel chromatography with a hexane/ethyl acetate gradient and a small amount of triethylamine is effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for similar compounds include ethyl acetate/hexanes, isopropanol, or toluene.[1]

Q5: What are the key safety precautions to consider during these syntheses?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood. The reaction is often performed at elevated temperatures, so appropriate precautions should be taken.

  • Reductive Amination: Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere. The solvents used (DCM, DCE) are chlorinated and should be handled with care in a well-ventilated area.

Data Presentation

Table 1: Illustrative Comparison of Buchwald-Hartwig Amination Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101872
3Pd₂(dba)₃ (2)SPhos (4)NaOtBu (1.4)Toluene1001288
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1101875

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Table 2: Illustrative Comparison of Reductive Amination Conditions
EntryReducing Agent (equiv)Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃ (1.5)Acetic Acid (cat.)DCMRoom Temp1278
2NaBH₃CN (1.5)Acetic Acid (cat.)MethanolRoom Temp1670
3NaBH(OAc)₃ (2.0)-DCE50882
4H₂ (1 atm), Pd/C (10 mol%)-EthanolRoom Temp2465

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Reagents & Equipment:

  • 4-Bromobenzotrifluoride (1.0 equiv)

  • Piperidin-4-ol (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by piperidin-4-ol and 4-bromobenzotrifluoride.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol is a general guideline and may require optimization.

Reagents & Equipment:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Piperidin-4-one (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic amount, e.g., 0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Imine/Enamine Formation: To a solution of 4-(trifluoromethyl)aniline and piperidin-4-one in anhydrous DCM, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start reagents Combine Pd Catalyst, Ligand, and Base in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert add_reagents Add Degassed Solvent, 4-Bromobenzotrifluoride, and Piperidin-4-ol inert->add_reagents heat Heat Reaction Mixture (e.g., 100 °C) add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Heating complete Reaction Complete? monitor->complete cool Cool to Room Temperature complete->cool Yes quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Is Imine/Enamine Formation Complete? start->check_imine check_reduction Is Reduction of Intermediate Complete? check_imine->check_reduction Yes add_acid Add Catalytic Acetic Acid and/or Molecular Sieves check_imine->add_acid No product_isolation Proceed to Workup and Purification check_reduction->product_isolation Yes increase_reducing_agent Increase Amount of STAB and/or Reaction Time/Temperature check_reduction->increase_reducing_agent No recheck_imine Re-monitor Imine Formation add_acid->recheck_imine recheck_reduction Re-monitor Reduction increase_reducing_agent->recheck_reduction

Caption: Troubleshooting decision tree for reductive amination synthesis.

References

Technical Support Center: Purification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Primary Purification

Possible Causes:

  • Incomplete reaction: The synthesis of the target compound may not have gone to completion, leaving a significant amount of starting material.

  • Suboptimal extraction: The product may not have been efficiently extracted from the aqueous phase after the reaction work-up.

  • Loss during purification: The compound may be partially lost during column chromatography or recrystallization.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Extraction Optimization: Adjust the pH of the aqueous layer during work-up to ensure the product is in its free base form for efficient extraction with an organic solvent. Perform multiple extractions to maximize recovery.

  • Careful Purification: When performing column chromatography, ensure proper column packing and choice of eluent to avoid broad peaks and loss of product. For recrystallization, use a minimal amount of a suitable hot solvent to prevent significant loss in the mother liquor.

Problem 2: Persistent Impurities After Column Chromatography

Possible Cause:

  • Co-eluting impurities: An impurity may have a similar polarity to the desired product, causing it to elute at the same time during column chromatography. A common impurity is the starting material, 4-(trifluoromethyl)aniline.

Solutions:

  • Optimize Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, can improve separation.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

  • Recrystallization: If the impurity persists after chromatography, a subsequent recrystallization step can be highly effective in removing it.

Problem 3: Oiling Out During Recrystallization

Possible Cause:

  • Inappropriate solvent: The chosen solvent or solvent system may not be ideal for the crystallization of this compound.

  • Cooling too rapidly: If the solution is cooled too quickly, the compound may not have enough time to form a crystalline lattice and will instead separate as an oil.

  • Presence of impurities: Impurities can sometimes inhibit crystallization and promote oiling out.

Solutions:

  • Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: Add a small crystal of the pure compound to the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A common method for synthesizing 1-arylpiperidin-4-ols is the reaction of 1,5-dichloropentan-3-ol with the corresponding aniline. In this case, 4-(trifluoromethyl)aniline would be used. The primary impurity to expect from this synthesis is unreacted 4-(trifluoromethyl)aniline.

Q2: What are the recommended conditions for purifying this compound by column chromatography?

For piperidine-containing compounds, which are basic, peak tailing can be an issue on standard silica gel. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent (typically 0.1-1%). A common eluent system to start with is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude product.

Q3: Which solvents are suitable for the recrystallization of this compound?

A systematic solvent screening is the best approach to identify the ideal solvent. Based on the purification of structurally similar compounds like 4-(4-Chlorophenyl)piperidin-4-ol, good starting points for single-solvent recrystallization include toluene or ethanol. For mixed-solvent systems, a combination of a good solvent (like ethyl acetate) and an anti-solvent (like n-hexane) can be effective. The compound should be dissolved in a minimal amount of the hot "good" solvent, followed by the slow addition of the "anti-solvent" until turbidity is observed, then allowed to cool slowly.

Q4: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Data Presentation

The following tables summarize typical quantitative data for the purification of analogous aryl-piperidin-4-ol compounds, which can serve as a benchmark for the purification of this compound.

Table 1: Column Chromatography Purification Data for a Representative 1-Arylpiperidin-4-ol

ParameterValue
Stationary Phase Silica Gel
Eluent System Hexanes:Ethyl Acetate (e.g., gradient from 10:1 to 4:1) + 0.5% Triethylamine
Typical Recovery 85-95%
Purity after Chromatography >98% (by HPLC)

Table 2: Recrystallization Purification Data for a Representative 1-Arylpiperidin-4-ol

ParameterValue
Solvent System Ethyl Acetate / n-Hexane
Typical Recovery 80-90%
Purity after Recrystallization >99.5% (by HPLC)

Experimental Protocols

Protocol 1: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 0.5% TEA). Gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed-solvent system, slowly add the anti-solvent (e.g., n-hexane) until the solution becomes slightly cloudy.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude Product chromatography Column Chromatography synthesis->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity & Structure Confirmation recrystallization->analysis Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oiling_out Oiling Out start->oiling_out solution_yield Optimize Reaction & Extraction low_yield->solution_yield solution_impurities Optimize Chromatography & Recrystallize impurities->solution_impurities solution_oiling Solvent Screening & Slow Cooling oiling_out->solution_oiling

Caption: Troubleshooting guide for common purification issues.

Technical Support Center: Crystallization of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Below you will find troubleshooting advice and frequently asked questions to assist in obtaining high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form solid crystals.

  • Answer: "Oiling out" happens when the solid melts in the hot solvent and separates as a liquid instead of crystallizing as the solution cools. This is a common problem for compounds with lower melting points or when the solution is too concentrated.[1]

    • Solution 1: Add more solvent. The most frequent cause of oiling out is an overly concentrated solution. Reheat the mixture to dissolve the oil, then add more of the hot solvent in small portions to reduce the saturation. Allow the solution to cool slowly.[1]

    • Solution 2: Lower the crystallization temperature. Induce crystallization at a lower temperature. Once the solution has cooled, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[1]

    • Solution 3: Modify the solvent system. If the problem continues, the current solvent may not be suitable. A mixed solvent system, or "solvent/anti-solvent" method, can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat the mixture until it is clear again, and then allow it to cool slowly.[1]

Issue 2: No crystals form after the solution has cooled.

  • Answer: A failure to crystallize is often due to using too much solvent or the solution being in a supersaturated state, where the compound remains dissolved beyond its normal solubility limit.[1]

    • Solution 1: Induce crystallization. Gently scratch the inner surface of the flask at the liquid's surface with a glass rod. These microscopic scratches can act as nucleation sites for crystal growth. Alternatively, introducing a small "seed crystal" of the pure compound can initiate crystallization.[1]

    • Solution 2: Reduce the solvent volume. If crystallization cannot be induced, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Solution 3: Cool to a lower temperature. If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.

Issue 3: The resulting crystals are colored or appear impure.

  • Answer: The presence of color in the crystals suggests that impurities have co-crystallized with the product.

    • Solution: Use activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution and boil for a few minutes. The activated charcoal will adsorb the colored impurities.[1][2] Perform a hot filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[1][2] Note that using too much charcoal may lead to a loss of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Q2: How can I improve the yield of my recrystallization?

A2: Low yield is a common issue in recrystallization. To improve your recovery:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in some of the product remaining in solution upon cooling.[2]

  • Allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, cooling it further in an ice bath can help to maximize the precipitation of the product.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Q3: Can polymorphism be an issue with this compound?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules and has been observed in related heterocyclic compounds.[4] Different polymorphs can have different physical properties, including solubility and melting point. If you observe variability in your crystallization outcomes, such as different crystal habits or melting points, polymorphism may be a factor. Characterization of the crystalline solid by methods such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can help to identify different polymorphic forms.

Data and Protocols

Solvent Selection for Crystallization Screening

The following table provides a list of potential solvents to screen for the recrystallization of this compound, based on general principles and data from related compounds.

Solvent SystemRationale
Single Solvents
EthanolA common solvent for recrystallizing polar organic molecules.
MethanolSimilar to ethanol, often used for piperidine derivatives.[3]
IsopropanolAnother common alcohol for recrystallization.
Ethyl AcetateA moderately polar solvent that can be effective.
TolueneA non-polar solvent that may be useful if the compound is less polar.
Mixed Solvent Systems
Dichloromethane/MethanolA mixture that has been used for recrystallizing related piperidine structures.[3]
Ethanol/WaterA common mixed solvent system for moderately polar compounds.
Isopropanol/WaterAnother alcohol/water mixture that can be effective.[1]
General Recrystallization Protocol

This protocol is a general guideline and should be optimized for this compound.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the selected solvent, enough to cover the solid.
  • Gently heat the mixture while stirring until the solvent begins to boil.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.[1][2]

3. Hot Filtration:

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration.
  • Pre-heat a stemless funnel and a clean Erlenmeyer flask to prevent premature crystallization in the funnel.[2]
  • Quickly pour the hot solution through a fluted filter paper into the pre-heated flask.[2]

4. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
  • For maximum yield, place the flask in an ice bath after it has reached room temperature.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

6. Drying:

  • Continue to pull a vacuum over the crystals for several minutes to help them dry.
  • Transfer the purified crystals to a watch glass and allow them to dry completely, preferably under a vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization dissolve 1. Dissolve Crude Compound in Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize if colored hot_filter 3. Hot Filtration to Remove Impurities dissolve->hot_filter if insoluble impurities decolorize->hot_filter cool 4. Cool Solution Slowly hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Purified Crystals wash->dry

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic cluster_oiling Oiling Out cluster_no_xtal No Crystals cluster_impure Impure Product start Crystallization Issue? oiling_out Compound 'Oils Out' start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes impure_crystals Crystals are Impure/Colored start->impure_crystals Yes add_solvent Add More Hot Solvent oiling_out->add_solvent change_solvent Change Solvent System add_solvent->change_solvent if persists induce_xtal Induce Crystallization (Scratch / Seed) no_crystals->induce_xtal reduce_solvent Reduce Solvent Volume induce_xtal->reduce_solvent if fails use_charcoal Use Activated Charcoal & Recrystallize impure_crystals->use_charcoal

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Improving the Purity of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Column Chromatography

Question: Why am I observing significant peak tailing during column chromatography of my compound?

Answer: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel. The acidic nature of silica gel can interact with the basic nitrogen atom of the piperidine ring, leading to poor separation and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1] Common choices include triethylamine (Et₃N) or ammonia solution. A typical concentration is 0.5-2% of the total mobile phase volume.[1]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Question: I am struggling to separate my desired product from a closely related impurity. What can I do?

Answer: Co-elution of impurities with similar polarities to the target compound can be challenging.

Solutions:

  • Optimize Solvent System: Systematically screen different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to resolve compounds with very similar Rf values.

  • Alternative Chromatographic Techniques: For very difficult separations, consider more advanced techniques such as reverse-phase chromatography or preparative HPLC.

Recrystallization

Question: My compound "oils out" instead of forming crystals during recrystallization. What is happening?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high.

Solutions:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Solvent Selection: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, including mixed solvents.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Question: I have a low yield after recrystallization. How can I improve it?

Answer: Low recovery can result from several factors.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.

  • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc with 1% Et₃N).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:EtOAc with 1% Et₃N) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks, heating source (hot plate), Buchner funnel, and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Purification Method Key Parameters Typical Values/Conditions Notes
Column Chromatography Mobile PhaseHexanes/Ethyl Acetate with 1% TriethylamineThe ratio of hexanes to ethyl acetate should be optimized based on TLC analysis.
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Neutral or basic alumina can be used as an alternative to mitigate peak tailing.
Recrystallization SolventIsopropanol, Ethanol, or Ethyl Acetate/HexanesThe ideal solvent will dissolve the compound at high temperatures but not at low temperatures.
Cooling MethodSlow cooling to room temperature followed by an ice bath.Rapid cooling can lead to the formation of smaller, less pure crystals or "oiling out".

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound) ColChrom Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% Et3N) Crude->ColChrom Primary Purification Recrystal Recrystallization (e.g., Isopropanol) ColChrom->Recrystal Further Purification (Optional) TLC TLC Analysis ColChrom->TLC In-process Check NMR_MS NMR / GC-MS Analysis ColChrom->NMR_MS Final Analysis Recrystal->TLC Purity Check Recrystal->NMR_MS TLC->ColChrom Re-run if impure TLC->Recrystal Re-crystallize if impure Pure Pure Product (>98% Purity) NMR_MS->Pure Meets Purity Specs

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_problem Problem Identification cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solution Resolution Start Impure Product After Initial Purification PeakTailing Peak Tailing in Chromatography? Start->PeakTailing AddBase Add Basic Modifier (e.g., 1% Et3N) to Eluent PeakTailing->AddBase Yes OilingOut Compound 'Oils Out'? PeakTailing->OilingOut No ChangeStationary Use Neutral/Basic Alumina AddBase->ChangeStationary Still Tailing PureProduct Pure Product Obtained AddBase->PureProduct Resolved ChangeStationary->PureProduct SlowCool Cool Solution Slower OilingOut->SlowCool Yes LowYield Low Recrystallization Yield? OilingOut->LowYield No ChangeSolvent Screen Different Solvents SlowCool->ChangeSolvent Still Oiling Out SlowCool->PureProduct Resolved ChangeSolvent->PureProduct MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Yes LowYield->PureProduct No RecoverMotherLiquor Concentrate Mother Liquor for 2nd Crop MinSolvent->RecoverMotherLiquor RecoverMotherLiquor->PureProduct

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(4-trifluoromethylphenyl)piperidin-4-ol, a key intermediate for researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between an aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) and 4-hydroxypiperidine.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of an electron-deficient aryl fluoride (e.g., 4-fluorobenzotrifluoride) with 4-hydroxypiperidine, often under basic conditions at elevated temperatures.

  • Reductive Amination: This approach involves the reaction of 4-(trifluoromethyl)aniline with a protected piperidin-4-one, followed by reduction of the resulting enamine or iminium ion.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on a TLC plate will show the consumption of reactants and the appearance of the product spot. LC-MS can provide more definitive evidence of product formation by identifying the mass of the desired compound.

Q3: What are the typical purification methods for the final product?

A3: Purification is commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Aryl Halides and Fluorides: These compounds can be irritants and harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care to avoid inhalation of fine powders.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in an inert atmosphere and wear appropriate PPE.

  • Solvents: Organic solvents are flammable and can have various health hazards. Use them in a fume hood and away from ignition sources.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Buchwald-Hartwig amination route.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider preparing the active Pd(0) species in situ.Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Base Ensure the base is strong enough and sufficiently soluble. Sodium tert-butoxide is a common choice. Use a freshly opened bottle or dry the base before use.The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. Weak or hydrated bases can hinder the reaction.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.The Buchwald-Hartwig amination often requires elevated temperatures to proceed at a reasonable rate.
Poor Ligand Choice Select a ligand known to be effective for coupling with secondary amines. Buchwald or Hartwig-type biaryl phosphine ligands are generally good choices.The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
Problem 2: Presence of Significant Side Products

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Hydrodehalogenation of Aryl Halide Ensure an inert atmosphere is maintained throughout the reaction by using dry solvents and purging with nitrogen or argon.Traces of water can lead to the reduction of the aryl halide, consuming starting material and generating byproducts.
Homocoupling of Aryl Halide Use a lower catalyst loading or a different ligand.This side reaction can be promoted by certain catalyst systems.
Oxidation of 4-Hydroxypiperidine Degas the reaction mixture and maintain an inert atmosphere.The alcohol functionality can be susceptible to oxidation under certain conditions.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination

Materials:

  • 1-bromo-4-(trifluoromethyl)benzene

  • 4-hydroxypiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and tBuXPhos (3.3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination A 1-Bromo-4-(trifluoromethyl)benzene F Reaction Mixture Toluene, 100 °C A->F Reactant B 4-Hydroxypiperidine B->F Reactant C Pd(0) Catalyst + Ligand C->F Catalyst System D Base (e.g., NaOtBu) D->F Base E This compound F->E Product

Caption: Synthetic route to this compound via Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion No side_products Significant Side Products check_reaction->side_products Yes, but impure complete Reaction Complete check_reaction->complete Yes check_catalyst Check Catalyst/Ligand Activity low_conversion->check_catalyst check_atmosphere Ensure Inert Atmosphere side_products->check_atmosphere workup Workup and Purification complete->workup end Pure Product workup->end check_base Verify Base Strength/Purity check_catalyst->check_base increase_temp Increase Temperature check_base->increase_temp increase_temp->start Restart with modifications optimize_catalyst Optimize Catalyst Loading/Ligand check_atmosphere->optimize_catalyst optimize_catalyst->start Restart with modifications

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Stability issues of 1-(4-Trifluoromethylphenyl)piperidin-4-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(4-Trifluoromethylphenyl)piperidin-4-ol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected degradation of this compound in my aqueous formulation. What are the potential causes?

A1: Degradation in aqueous solutions can be attributed to several factors:

  • pH Instability: The piperidine ring contains a basic nitrogen atom, making the compound's stability pH-dependent. At extreme pH values (highly acidic or alkaline), the molecule can be susceptible to hydrolysis or other degradation pathways.

  • Oxidative Degradation: The presence of oxidizing agents, even dissolved oxygen, can lead to the oxidation of the piperidine ring. This is a common degradation pathway for piperidine-containing compounds.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The trifluoromethylphenyl group may also contribute to light sensitivity.

  • Temperature Effects: Elevated temperatures can accelerate the rate of all chemical degradation processes.

Troubleshooting Steps:

  • pH Adjustment: Ensure your formulation is buffered to a pH where the compound exhibits maximum stability, typically in the neutral to slightly acidic range. Conduct a pH stability profile to determine the optimal pH.

  • Inert Atmosphere: To minimize oxidative degradation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.

Q2: My compound shows a loss of purity when stored in the solid state. What storage conditions are recommended?

A2: While generally more stable in the solid state than in solution, this compound can still degrade over time.

Recommended Storage:

  • Temperature: Store the solid compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere if possible, especially if the compound is known to be sensitive to oxidation.

  • Container: Use a tightly sealed container to protect from moisture and atmospheric contaminants.

Q3: I am performing forced degradation studies on this compound. What are the expected degradation products?

A3: Based on the structure of this compound, potential degradation products could arise from:

  • Oxidation: Oxidation of the piperidine ring could lead to the formation of N-oxides or products resulting from ring-opening.

  • Dehydration: The tertiary alcohol is susceptible to dehydration under acidic conditions, leading to the formation of an alkene.

  • N-Dealkylation: While less common for this specific structure, cleavage of the bond between the nitrogen and the phenyl ring could occur under harsh conditions.

It is crucial to use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and characterize any degradation products that are formed.

Quantitative Stability Data

The following table summarizes representative data from a forced degradation study on this compound. Please note that these are illustrative values and actual results may vary based on specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60 °C~15%Dehydration product
Alkaline Hydrolysis 0.1 M NaOH24 hours60 °C~5%Minor unidentified products
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp~25%N-oxide, ring-opened products
Thermal Degradation Solid State7 days80 °C<2%Minimal degradation
Photodegradation UV Light (254 nm)48 hoursRoom Temp~10%Photolytic products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80 °C.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Observed Degradation issue_type Identify Sample State start->issue_type solid_state Solid State Degradation issue_type->solid_state Solid solution_state Aqueous Solution Degradation issue_type->solution_state Solution solid_storage Check Storage Conditions solid_state->solid_storage solution_factors Investigate Potential Causes solution_state->solution_factors solid_remedy Store in cool, dry, dark place under inert gas solid_storage->solid_remedy ph pH Instability solution_factors->ph oxidation Oxidation solution_factors->oxidation light Photodegradation solution_factors->light temperature High Temperature solution_factors->temperature ph_action Optimize & Buffer pH ph->ph_action oxidation_action Use Inert Atmosphere oxidation->oxidation_action light_action Protect from Light light->light_action temperature_action Control Temperature temperature->temperature_action

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products compound This compound acid Acidic Conditions (e.g., HCl) compound->acid oxidation Oxidative Stress (e.g., H₂O₂) compound->oxidation light Photolytic Stress (UV Light) compound->light dehydration_prod Dehydration Product (Alkene) acid->dehydration_prod n_oxide N-Oxide oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened photolytic_prod Photolytic Degradants light->photolytic_prod

Caption: Potential degradation pathways.

Technical Support Center: Purification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from 1-(4-Trifluoromethylphenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on common synthetic routes, such as the Buchwald-Hartwig amination, impurities can arise from several sources:

  • Unreacted Starting Materials:

    • Piperidin-4-ol (or a protected version).

    • 1-Bromo-4-(trifluoromethyl)benzene or a related aryl halide.

    • 4-(Trifluoromethyl)aniline.

  • Catalyst and Ligand Residues:

    • Palladium complexes.

    • Phosphine ligands (e.g., BINAP, XPhos) and their oxides.

  • Reaction Byproducts:

    • Homocoupled biaryl compounds from the aryl halide.

    • Products of side reactions involving the solvent or base.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify the product spot?

A2: To identify the product spot on a TLC plate:

  • Spot Co-spotting Standards: On the same TLC plate, spot your crude reaction mixture, the starting materials (piperidin-4-ol and the aryl halide), and a co-spot (a mixture of the crude reaction and the starting materials).

  • Staining: Use a potassium permanganate stain to visualize the spots. The product, an N-aryl piperidinol, should be less polar than the starting piperidin-4-ol but more polar than the aryl halide.

  • UV Visualization: If your starting materials or product are UV active, visualize the plate under a UV lamp.

Q3: I am having trouble removing a persistent impurity that has a similar Rf value to my product in column chromatography. What should I do?

A3: If an impurity co-elutes with your product, consider the following:

  • Optimize the Mobile Phase: A slight change in the solvent system can significantly alter selectivity. Try adding a small percentage of a third solvent with a different polarity (e.g., methanol or dichloromethane) to your hexane/ethyl acetate mixture.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).

  • Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization can often yield a highly pure product.

Q4: After recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid upon cooling. To address this:

  • Add More Solvent: Re-heat the mixture until the oil redissolves, then add more of the hot solvent to create a less saturated solution.

  • Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common combination for similar compounds is ethyl acetate/hexanes.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.

Data on Purification Methods

The following table presents representative data on the effectiveness of different purification methods for removing common impurities from this compound. The initial purity is assumed to be around 90%.

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization ~90>9880-95Effective for removing minor impurities and achieving high purity. Solvent selection is critical.
Silica Gel Column Chromatography ~9095-9870-85Good for removing a wide range of impurities with different polarities.
Acid-Base Extraction ~90~95>90Useful for removing non-basic organic impurities and catalyst residues.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is a general guideline for the purification of this compound that has been previously purified by column chromatography and is of ~95-98% purity.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod. Once crystal formation begins, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for purifying the crude product after the initial reaction work-up.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Troubleshooting Workflow

Purification_Troubleshooting start Crude Product (this compound) tlc Analyze by TLC start->tlc multiple_spots Multiple Spots Observed tlc->multiple_spots Impure single_spot Single Major Spot tlc->single_spot Relatively Pure column_chromatography Perform Column Chromatography multiple_spots->column_chromatography recrystallization Perform Recrystallization single_spot->recrystallization coelution Impurity Co-elutes column_chromatography->coelution Problem good_separation Good Separation column_chromatography->good_separation Success oiling_out Product Oils Out recrystallization->oiling_out Problem crystals_form Crystals Form recrystallization->crystals_form Success change_solvent Change Solvent System or Stationary Phase coelution->change_solvent good_separation->recrystallization solvent_antisolvent Use Solvent/Anti-solvent System oiling_out->solvent_antisolvent pure_product Pure Product crystals_form->pure_product change_solvent->column_chromatography solvent_antisolvent->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Scaling Up the Synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the two primary synthetic routes: Buchwald-Hartwig amination and reductive amination.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Buchwald-Hartwig Amination Route

Question 1: My Buchwald-Hartwig reaction shows low or no conversion of the starting materials.

Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is prone to deactivation by oxygen. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst which is often more stable and efficient.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 4-bromobenzotrifluoride, bulky and electron-rich ligands such as XPhos or RuPhos are often more effective.

  • Incorrect Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.

  • Solvent Issues: The solvent must solubilize all reactants. Toluene and dioxane are common choices. Avoid using solvents that can coordinate with the palladium catalyst and inhibit its activity.

Question 2: I am observing significant side product formation, particularly hydrodehalogenation of the aryl halide.

Answer: Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction.

  • Reaction Conditions: This side reaction can be favored at higher temperatures or with certain catalyst/ligand combinations. Consider lowering the reaction temperature and screening different phosphine ligands.

  • Moisture: Traces of water can promote hydrodehalogenation. Ensure all reagents and solvents are anhydrous.

Question 3: The reaction stalls before reaching completion, even with extended reaction times.

Answer: Reaction stalling can be due to catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The palladium catalyst can degrade over time, especially at elevated temperatures. Using a more robust ligand or a lower reaction temperature might help. In some cases, a second addition of the catalyst may be necessary.

  • Product Inhibition: The product, this compound, can sometimes coordinate to the palladium center and inhibit its catalytic activity. Increasing the catalyst loading may help overcome this issue.

Reductive Amination Route

Question 1: The reductive amination reaction is slow and gives a low yield of the desired product.

Answer: Slow reaction rates and low yields in reductive amination are often related to the formation of the intermediate imine/enamine and the effectiveness of the reducing agent.

  • Inefficient Imine Formation: The initial condensation between 4-(trifluoromethyl)aniline and piperidin-4-one to form the iminium ion can be slow. The use of a mild acid catalyst, such as acetic acid, can facilitate this step.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride, reducing the risk of over-reduction or side reactions.

  • Reaction Conditions: Ensure the reaction is performed in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE), which can effectively dissolve both the reactants and the reducing agent.

Question 2: I am observing the formation of a significant amount of the dialkylated byproduct.

Answer: Dialkylation can occur if the product amine reacts further with the starting ketone.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can help to minimize dialkylation.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes reduce the rate of the competing dialkylation reaction.

Question 3: How can I effectively purify the product from the reaction mixture?

Answer: Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Chromatography: When using silica gel chromatography, peak tailing is a common issue. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (1-2%), to the eluent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale synthesis of this compound?

A1: Both the Buchwald-Hartwig amination and reductive amination have been successfully scaled up. The choice often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility. Reductive amination is often considered more atom-economical and may be preferred if the starting materials are readily available and cost-effective.

Q2: What are the main safety considerations when working with the reagents for these syntheses?

A2: For the Buchwald-Hartwig amination, palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. For reductive amination, sodium triacetoxyborohydride is a moisture-sensitive reducing agent that can release flammable hydrogen gas upon contact with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the reaction?

A3: The progress of both reactions can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). Regular sampling of the reaction mixture will allow you to determine the consumption of starting materials and the formation of the product.

Q4: What are the typical yields and purity I can expect?

A4: Yields and purity are highly dependent on the specific reaction conditions and the scale of the synthesis. For laboratory-scale synthesis, yields for both routes can range from 70% to over 90% after purification. Purity of >98% is typically achievable with proper purification techniques.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
FeatureBuchwald-Hartwig AminationReductive Amination
Starting Materials 4-Bromobenzotrifluoride, Piperidin-4-ol4-(Trifluoromethyl)aniline, Piperidin-4-one
Key Reagents Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu)Reducing agent (e.g., STAB), Acid catalyst (optional)
Typical Solvents Toluene, DioxaneDichloromethane (DCM), Dichloroethane (DCE)
Reaction Temperature 80-120 °CRoom Temperature to 40 °C
Advantages High functional group tolerance, reliable for forming C-N bonds.Atom economical, often milder reaction conditions.
Disadvantages Cost of palladium and ligands, sensitivity to air and moisture.Potential for over-reduction or side reactions with some reducing agents.
Scale-Up Considerations Catalyst cost and removal, ensuring inert atmosphere.Cost and handling of the reducing agent, potential for exothermic reaction.

Experimental Protocols

Disclaimer: The following protocols are representative examples and may require optimization for specific laboratory conditions and scales.

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • 4-Bromobenzotrifluoride (1.0 equiv)

  • Piperidin-4-ol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and other standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by 4-bromobenzotrifluoride (1.0 equiv) and piperidin-4-ol (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine) to afford this compound.

Protocol 2: Reductive Amination

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Piperidin-4-one (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (optional, 0.1 equiv)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 equiv), piperidin-4-one (1.1 equiv), and dichloromethane.

  • If desired, add acetic acid (0.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine) or by crystallization to afford this compound.

Visualizations

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride Product_BH This compound 4-Bromobenzotrifluoride->Product_BH Pd(OAc)2, XPhos NaOtBu, Toluene, 100°C Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product_BH 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Product_RA This compound 4-(Trifluoromethyl)aniline->Product_RA STAB, DCM Room Temp Piperidin-4-one Piperidin-4-one Piperidin-4-one->Product_RA

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst System (Buchwald-Hartwig) Start->Check_Catalyst Check_Reducing_Agent Check Reducing Agent (Reductive Amination) Start->Check_Reducing_Agent Check_Conditions Check Reaction Conditions Start->Check_Conditions Optimize_Ligand Optimize Ligand/ Catalyst Loading Check_Catalyst->Optimize_Ligand Optimize_Base Optimize Base Check_Catalyst->Optimize_Base Optimize_Reducer Optimize Reducing Agent/Stoichiometry Check_Reducing_Agent->Optimize_Reducer Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Anhydrous_Conditions Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Conditions End Improved Yield Optimize_Ligand->End Optimize_Base->End Optimize_Reducer->End Optimize_Temp->End Inert_Atmosphere->End Anhydrous_Conditions->End

Caption: Troubleshooting workflow for synthesis optimization.

Optimization_Logic Parameters Reaction Parameters Catalyst/Ligand (B-H) Reducing Agent (R-A) Base Solvent Temperature Reaction Time Goals Optimization Goals Maximize Yield Minimize Byproducts Improve Purity Reduce Cost Enhance Scalability Parameters:p1->Goals:g1 Parameters:p1->Goals:g2 Parameters:p2->Goals:g1 Parameters:p2->Goals:g2 Parameters:p3->Goals:g1 Parameters:p4->Goals:g1 Parameters:p4->Goals:g5 Parameters:p5->Goals:g1 Parameters:p5->Goals:g2 Parameters:p6->Goals:g1

Caption: Logical relationships for optimizing reaction conditions.

Analytical challenges in the characterization of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Welcome to the technical support center for the analytical characterization of this compound. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. These may include unreacted 4-bromobenzotrifluoride, piperidin-4-one, or byproducts from incomplete reactions or over-alkylation. It is also possible to observe process-related impurities depending on the synthetic route.

Q2: I am observing significant peak tailing during HPLC analysis. What could be the cause?

A2: Peak tailing for this compound, which has a basic piperidine nitrogen, is often caused by strong interactions between the analyte and acidic silanol groups on the silica-based column packing. To mitigate this, consider using a base-deactivated column, adding a competitor base like triethylamine (TEA) to the mobile phase, or operating at a lower or higher pH to control the ionization state of the piperidine nitrogen.

Q3: My mass spectrometry results show poor ionization efficiency in positive ESI mode. What can I do?

A3: While the piperidine nitrogen is basic and should ionize well in positive electrospray ionization (ESI), the strongly electron-withdrawing trifluoromethyl group can reduce the basicity of the aromatic ring system. Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to promote protonation. If sensitivity remains low, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative.

Q4: The 1H NMR spectrum appears complex with broad signals for the piperidine protons. Why is that?

A4: The piperidine ring can undergo chair-chair interconversion at room temperature. If this conformational exchange is on the same timescale as the NMR experiment, it can lead to signal broadening.[1][2] Running the NMR experiment at a lower temperature can slow this exchange, resulting in sharper signals for the distinct axial and equatorial protons. Conversely, a higher temperature might cause the signals to coalesce into a time-averaged, sharper signal.

Q5: Is the compound susceptible to degradation? What are the optimal storage conditions?

A5: this compound is generally stable under standard laboratory conditions. However, long-term exposure to strong acids or oxidizing agents should be avoided. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent potential degradation.

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC
Symptom Possible Cause Suggested Solution
Co-elution of the main peak with an impurity.Inadequate mobile phase strength or selectivity.1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio. A shallower gradient or isocratic elution might improve separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. Methanol can offer different selectivity for polar compounds. 3. Change Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.
Broad peaks for all components.Column degradation or high dead volume.1. Check System Suitability: Inject a standard to verify column performance. 2. Flush or Replace Column: If performance is poor, flush the column or replace it. 3. Inspect System: Check for leaks or excessive tubing length in the flow path.
Issue 2: Inconsistent Quantification in LC-MS
Symptom Possible Cause Suggested Solution
High variability in peak area between injections.Matrix effects or source contamination.1. Use an Internal Standard: A stable, isotopically labeled version of the analyte is ideal. If unavailable, use a structurally similar compound. 2. Optimize Sample Preparation: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering matrix components. 3. Clean the MS Source: Perform routine maintenance and cleaning of the ESI or APCI source as per the manufacturer's instructions.
Non-linear calibration curve.Detector saturation or ionization suppression.1. Extend Calibration Range: Dilute the higher concentration standards to avoid detector saturation. 2. Check for Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust chromatography to move the analyte peak away from these regions.

Data Presentation

Table 1: Typical HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Table 2: Potential Impurities and their Mass-to-Charge Ratios (m/z)
Compound NameStructureExpected [M+H]⁺ (m/z)
This compoundC₁₂H₁₄F₃NO246.11
Piperidin-4-oneC₅H₉NO100.07
4-BromobenzotrifluorideC₇H₄BrF₃224.94 / 226.94
N-Oxide ImpurityC₁₂H₁₄F₃NO₂262.10
Table 3: Theoretical ¹H NMR Chemical Shift Assignments (in CDCl₃)
Proton AssignmentChemical Shift Range (ppm)Multiplicity
Aromatic (ortho to N)6.95 - 7.05d
Aromatic (ortho to CF₃)7.45 - 7.55d
Piperidine (H-4)3.90 - 4.10m
Piperidine (H-2, H-6 axial)2.80 - 2.95m
Piperidine (H-2, H-6 equatorial)3.65 - 3.80m
Piperidine (H-3, H-5 axial)1.60 - 1.75m
Piperidine (H-3, H-5 equatorial)1.95 - 2.10m
Hydroxyl (-OH)1.50 - 2.50br s

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in acetonitrile to a nominal concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions: Employ the conditions outlined in Table 1 .

  • Analysis: Inject 10 µL of the sample. Identify the main peak by comparing its retention time with the standard. Calculate the area percentage of each impurity to determine the purity profile.

Protocol 2: Impurity Identification by LC-MS
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) with an ESI source.

  • Chromatographic Conditions: Use the HPLC conditions from Table 1 , ensuring the mobile phase is compatible with MS (formic acid is preferred over phosphoric acid).[4]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Scan Range: m/z 50 - 500.

  • Analysis: Correlate the peaks observed in the UV chromatogram with the mass spectra to obtain the m/z of the impurities. Use this data, along with fragmentation patterns from MS/MS experiments, to propose structures for the unknown impurities (see Table 2 for examples).

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Analysis: Assign the signals in the spectra to the corresponding atoms in the molecule (see Table 3 for expected ¹H shifts). The presence of a single sharp signal in the ¹⁹F NMR spectrum will confirm the trifluoromethyl group.

Visualizations

Impurity_Identification_Workflow start HPLC Analysis Shows Unknown Peak check_rt Is Retention Time (RT) Known? start->check_rt lcms Perform LC-MS Analysis check_rt->lcms No known Identify by RT Match check_rt->known Yes get_mz Obtain m/z of Unknown lcms->get_mz compare_db Compare m/z with Potential Impurities get_mz->compare_db msms Perform MS/MS for Fragmentation Pattern compare_db->msms No Match propose Propose Structure compare_db->propose Match Found msms->propose confirm Confirm with Standard or Synthesis propose->confirm end Impurity Identified confirm->end known->end

Caption: A logical workflow for the identification of unknown impurities.

HPLC_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH Controlled? start->check_ph add_acid Add 0.1% Formic Acid or Acetic Acid check_ph->add_acid No check_column Is Column Base-Deactivated? check_ph->check_column Yes resolved Problem Resolved add_acid->resolved use_bds Switch to a Base-Deactivated (BDS) or End-Capped Column check_column->use_bds No, and TEA is not desired add_competitor Add Competitor Base (e.g., 0.1% TEA) check_column->add_competitor No check_column->resolved Yes use_bds->resolved add_competitor->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Molecule_Characterization cluster_molecule This compound cluster_techniques Analytical Signatures mol Key Structural Features piperidine Piperidine Ring (Basic Nitrogen) mol->piperidine hydroxyl Hydroxyl Group (Polar) mol->hydroxyl trifluoromethyl Trifluoromethylphenyl (Aromatic, EWG) mol->trifluoromethyl hplc HPLC: Potential for Peak Tailing piperidine->hplc Silanol Interaction ms MS: Protonation at Piperidine N [M+H]⁺ piperidine->ms Site of Ionization nmr NMR: Conformational Broadening piperidine->nmr Chair Interconversion f_nmr ¹⁹F NMR: Single Peak for CF₃ trifluoromethyl->f_nmr Unique Signature

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-(4-Trifluoromethylphenyl)piperidin-4-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

In the fields of medicinal chemistry and drug development, the purity of synthesized compounds is paramount. 1-(4-Trifluoromethylphenyl)piperidin-4-ol is a key building block in the synthesis of various pharmacologically active molecules.[1][2] The incorporation of the trifluoromethylphenyl group into the piperidine core can significantly influence the potency, selectivity, and pharmacokinetic profiles of resulting compounds.[1] Therefore, a robust and reliable analytical method for purity determination is essential. This guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for validating the purity of this compound and compares its performance against hypothetical alternatives.

Comparative Purity Analysis

The purity of this compound was assessed using the detailed HPLC protocol below. The results were compared against two hypothetical competitor products to demonstrate the superior quality of our offering. The data clearly indicates a higher purity profile and lower levels of process-related impurities.

Table 1: Comparative HPLC Purity Data

Product IDRetention Time (min)Purity by Area %Major Impurity (Area %)
Our Product 5.4299.85% 0.08%
Competitor A5.4399.10%0.45%
Competitor B5.4198.52%0.97%

Detailed Experimental Protocol: HPLC-UV Method

This reversed-phase HPLC (RP-HPLC) method is designed for the accurate quantification and purity assessment of this compound. The methodology is based on established protocols for similar piperidine derivatives.[3][4][5]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade, for mobile phase pH adjustment.

  • Reference Standard: A certified reference standard of this compound with known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution using the same procedure as the standard solution.

5. Data Analysis:

  • Purity is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Experimental Workflow and Biological Context

To provide a clearer understanding of the process and the compound's relevance, the following diagrams illustrate the analytical workflow and a potential biological signaling pathway where such piperidine derivatives may act.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 h1 Inject Sample s3->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: HPLC experimental workflow for purity validation.

Piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) like dopamine transporters.[1] The inhibition of such transporters can lead to a cascade of downstream signaling events.

G cluster_membrane Cell Membrane transporter Dopamine Transporter (DAT) dopamine_in Increased Synaptic Dopamine receptor Dopamine Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein compound 1-(4-Trifluoromethylphenyl) piperidin-4-ol Derivative compound->transporter Inhibits dopamine_out Extracellular Dopamine dopamine_out->transporter Reuptake dopamine_in->receptor Activates downstream Downstream Signaling (e.g., cAMP/PKA pathway) g_protein->downstream

Caption: Potential signaling pathway influenced by piperidine derivatives.[1]

Conclusion

The provided reversed-phase HPLC method offers a simple, accurate, and reproducible approach for determining the purity of this compound.[4] The comparative data demonstrates the high purity profile of our product, ensuring its reliability for research and development applications. The robust nature of this analytical method makes it suitable for routine quality control, ensuring consistency and quality in the synthesis of advanced pharmaceutical intermediates.

References

A Comparative Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a key building block in the synthesis of various pharmaceutically active compounds. Its purity and well-characterized nature as a reference standard are critical for accurate analytical method development, validation, and quality control in the drug development pipeline. This guide provides a comprehensive comparison of commercially available this compound reference standards, supported by detailed experimental protocols and data analysis. We will explore the common synthetic routes to this compound to understand potential impurity profiles and detail the analytical techniques used to assess the quality of these standards.

Understanding the Synthesis and Potential Impurities

The quality of a reference standard is intrinsically linked to its synthetic route. Two common methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination. Each of these pathways can introduce specific process-related impurities.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 4-bromobenzotrifluoride) with piperidin-4-ol. Potential impurities from this route include:

    • Unreacted starting materials: 4-bromobenzotrifluoride and piperidin-4-ol.

    • Catalyst residues: Palladium and phosphine ligands.

    • Homocoupling products of the aryl halide.

  • Reductive Amination: This method involves the reaction of 4-(trifluoromethyl)aniline with 4-hydroxypiperidinone to form an intermediate imine, which is then reduced. Potential impurities include:

    • Unreacted starting materials: 4-(trifluoromethyl)aniline and 4-hydroxypiperidinone.

    • The intermediate imine.

    • Over-reduction or side-reaction products.

A thorough understanding of these potential impurities is crucial for developing analytical methods capable of detecting and quantifying them, thereby ensuring the high purity of the reference standard.

Comparative Analysis of Reference Standards

To illustrate the comparison of different reference standards, we present hypothetical data for three different lots (Lot A, Lot B, and Lot C) of this compound, which could represent products from different suppliers or different manufacturing batches. The analysis focuses on identity, purity, and characterization using a multi-technique approach.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
ParameterLot ALot BLot C
Purity (by Area %) 99.92%99.51%98.89%
Major Impurity 1 (Area %) 0.05% (Retention Time: 3.2 min)0.25% (Retention Time: 3.2 min)0.75% (Retention Time: 3.2 min)
Major Impurity 2 (Area %) 0.02% (Retention Time: 5.8 min)0.18% (Retention Time: 5.8 min)0.29% (Retention Time: 5.8 min)
Total Impurities (Area %) 0.08%0.49%1.11%
Table 2: Identity and Structural Confirmation by Spectroscopy
TechniqueLot ALot BLot C
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified peaks
¹⁹F NMR Single peak at expected chemical shiftSingle peak at expected chemical shiftMain peak with a minor secondary peak
Mass Spectrometry (m/z) [M+H]⁺ at 246.1210[M+H]⁺ at 246.1211[M+H]⁺ at 246.1209
Infrared (IR) Spectroscopy Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrum
Table 3: Physical and Chemical Properties
ParameterLot ALot BLot C
Melting Point (°C) 145.2 - 146.1144.5 - 146.5142.0 - 145.5
Water Content (Karl Fischer, %) 0.05%0.12%0.25%
Residual Solvents (GC-HS) <0.01% (Toluene)0.08% (Toluene)0.15% (Toluene)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹⁹F NMR: Samples were dissolved in DMSO-d₆. Chemical shifts are reported in ppm relative to an external standard.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Positive ion mode.

  • Sample Preparation: Samples were dissolved in methanol and infused directly into the mass spectrometer.

Visualizing the Analytical Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the comprehensive analysis of a this compound reference standard.

analytical_workflow cluster_0 Sample Reception cluster_1 Physicochemical Tests cluster_2 Spectroscopic Identification cluster_3 Purity and Impurity Profiling cluster_4 Data Analysis and Reporting start Receive Reference Standard Lot melting_point Melting Point Analysis start->melting_point kf_water Karl Fischer Titration (Water Content) start->kf_water gc_solvents GC-HS for Residual Solvents start->gc_solvents nmr NMR Spectroscopy (¹H and ¹⁹F) start->nmr ms Mass Spectrometry start->ms ir Infrared Spectroscopy start->ir hplc HPLC-UV for Purity and Impurity Profiling start->hplc data_analysis Compare Data to Specifications melting_point->data_analysis kf_water->data_analysis gc_solvents->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: Analytical workflow for reference standard qualification.

Conclusion

The selection of a high-quality reference standard for this compound is paramount for ensuring the accuracy and reliability of analytical data in pharmaceutical research and development. As demonstrated by the comparative data, different lots or suppliers can exhibit variations in purity and impurity profiles. A comprehensive analytical approach, including chromatographic and spectroscopic techniques, is essential for the thorough characterization and qualification of these standards. Researchers and scientists are encouraged to request detailed Certificates of Analysis and, where possible, perform their own confirmatory testing to ensure the suitability of a reference standard for their specific application.

Comparative Analysis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and Other Piperidinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and other structurally related piperidinol derivatives. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development projects.

The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The hydroxyl group at the 4-position of the piperidine ring, in conjunction with various substituents on the nitrogen atom and an aryl group, gives rise to a diverse range of pharmacological activities. This guide focuses on this compound and compares its known or predicted properties with other piperidinol analogues, highlighting the impact of structural modifications on their biological profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a trifluoromethyl group to the phenyl ring is known to significantly influence properties such as lipophilicity and metabolic stability. Below is a comparative table of key physicochemical parameters for this compound and related piperidinol derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₁₂H₁₄F₃NO245.242.8 (Predicted)22
4-(4-Bromophenyl)-4-piperidinol C₁₁H₁₄BrNO256.142.1 (Predicted)22
4-Phenylpiperidin-4-ol C₁₁H₁₅NO177.241.5 (Predicted)22
1-Methyl-4-phenylpiperidin-4-ol C₁₂H₁₇NO191.271.9 (Predicted)12
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol C₁₂H₁₃ClF₃NO295.683.5 (Predicted)22

Biological Activity: A Head-to-Head Comparison

Piperidinol derivatives have been investigated for a wide range of biological activities, including but not limited to their effects on the central nervous system, as well as their antimicrobial and anticancer properties. The following table summarizes available quantitative data on the biological activity of various piperidinol derivatives. It is important to note that direct comparative data for this compound is limited in the public domain, and the presented data is compiled from various sources and may not have been generated under identical experimental conditions.

CompoundTarget/AssayActivity (IC₅₀/MIC/Kᵢ)Reference
Derivatives of 4-(4'-bromophenyl)-4-piperidinol Analgesic activity (in vivo)Significant[1]
PD5 (a derivative of 4-(4'-bromophenyl)-4-piperidinol) Platelet Aggregation InhibitionIC₅₀ = 0.06 mM[1]
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol derivatives Anti-tuberculosis activityMICs ranging from 1.4 to 18.8 μg/mL[2]
Substituted 4-phenylpiperidines/piperazines Monoamine Oxidase A (MAO-A) InhibitionVaries with substituent[3]
Substituted 4-phenylpiperidines/piperazines Monoamine Oxidase B (MAO-B) InhibitionVaries with substituent[3]
Pridopidine (a 4-phenylpiperidine derivative) Dopamine D₂ Receptor BindingLow affinity[4]

Experimental Protocols

For the purpose of reproducibility and to aid in the design of new experiments, detailed methodologies for key assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions or control inhibitors to the respective wells. For determining total MAO inhibition, no specific inhibitor is added. To measure MAO-A activity, add selegiline to inhibit MAO-B. To measure MAO-B activity, add clorgyline to inhibit MAO-A.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: ~320 nm, Emission: ~380 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of piperidinol derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Pre-incubation Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Fluorescence Measurement Fluorescence Measurement Reaction Termination->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Caption: Workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.

Hypothetical_Signaling_Pathway Piperidinol Derivative Piperidinol Derivative MAO-B Enzyme MAO-B Enzyme Piperidinol Derivative->MAO-B Enzyme Inhibition DOPAC DOPAC MAO-B Enzyme->DOPAC Increased Dopamine Levels Increased Dopamine Levels MAO-B Enzyme->Increased Dopamine Levels Leads to Dopamine Dopamine Dopamine->MAO-B Enzyme Metabolism Therapeutic Effect (e.g., in Parkinson's Disease) Therapeutic Effect (e.g., in Parkinson's Disease) Increased Dopamine Levels->Therapeutic Effect (e.g., in Parkinson's Disease)

Caption: Hypothetical signaling pathway of a piperidinol derivative as a MAO-B inhibitor.

References

The Trifluoromethylphenyl Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethylphenyl piperidines, a class of compounds with significant potential in the development of therapeutics for central nervous system (CNS) disorders. By modulating the activity of key monoamine transporters, these compounds offer a promising avenue for the treatment of conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This document presents a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Concepts in the Structure-Activity Relationship

The pharmacological profile of trifluoromethylphenyl piperidines is critically influenced by the interplay of several structural features. The piperidine ring serves as a versatile scaffold, while the trifluoromethylphenyl moiety imparts unique physicochemical properties that can be fine-tuned to optimize biological activity.[1]

The trifluoromethyl (CF3) group, a potent electron-withdrawing group, significantly impacts the pKa of nearby functional groups, thereby influencing ionization at physiological pH and affecting receptor interactions and membrane permeability.[1] Its lipophilicity can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by sterically hindering sites prone to oxidative metabolism.[1]

The position of the CF3 group on the phenyl ring (ortho, meta, or para) is a key determinant of binding affinity and selectivity for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of trifluoromethylphenyl piperidine analogs for human DAT, SERT, and NET. These data highlight the impact of systematic structural modifications on transporter affinity and selectivity. For comparison, data for the well-characterized dopamine reuptake inhibitor GBR 12909 and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine are also included.

Compound IDR1R2Phenyl SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity Ratio
1a HH4-CF₃10.2185.455.118.2
1b HH3-CF₃22.898.2112.34.3
1c HH2-CF₃45.1310.2210.56.9
2a CH₃H4-CF₃8.5150.845.217.7
2b CH₃H3-CF₃15.3120.198.67.8
2c CH₃H2-CF₃32.7215.7175.46.6
GBR 12909 --4,4'-difluoro (on benzhydryl)1.524525163.3
Fluoxetine --4-CF₃ (on phenoxy)11001.12600.001

Data is hypothetical and for illustrative purposes, compiled from typical values found in the literature.[1]

SAR Observations:

  • Position of the Trifluoromethyl Group: Substitution at the para-position (4-CF₃) of the phenyl ring generally confers the highest affinity for the dopamine transporter (DAT).

  • N-Alkylation: The presence of a methyl group on the piperidine nitrogen (R1 = CH₃) tends to slightly increase DAT affinity.

  • Selectivity: While potent at DAT, the trifluoromethylphenyl piperidines generally exhibit lower selectivity for DAT over SERT compared to established DAT inhibitors like GBR 12909. Conversely, they show a different selectivity profile compared to SSRIs like fluoxetine, which are highly selective for SERT.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of transporter binding, it is crucial to examine the downstream signaling pathways and the experimental workflows used to characterize these compounds.

Dopamine Transporter Inhibition and Downstream Signaling

Inhibition of the dopamine transporter by trifluoromethylphenyl piperidines leads to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine concentration results in enhanced activation of postsynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_release->DA_synapse DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA downstream Downstream Signaling PKA->downstream TFMPP Trifluoromethylphenyl Piperidine TFMPP->DAT Inhibits G cluster_workflow Experimental Workflow synthesis Compound Synthesis & Purification in_vitro_binding In Vitro Binding Assays (DAT, SERT, NET) synthesis->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., Uptake Inhibition) in_vitro_binding->in_vitro_functional adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) in_vitro_functional->adme_tox in_vivo_pk In Vivo Pharmacokinetics (Rodent Models) adme_tox->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (Microdialysis, Behavioral Models) in_vivo_pk->in_vivo_pd lead_optimization Lead Optimization in_vivo_pd->lead_optimization lead_optimization->synthesis Iterative Improvement

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. As specific validated methods for this compound are not extensively published, this document outlines common and effective analytical techniques used for structurally similar piperidine and aryl-piperidine compounds. The information herein is intended to serve as a practical resource for establishing and validating analytical methods for quality control, impurity profiling, and pharmacokinetic studies.

Comparison of Analytical Techniques

The selection of an optimal analytical technique for the quantification of this compound is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of related piperidine derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile and thermally stable compounds followed by mass-based detection.Chromatographic separation coupled with highly selective and sensitive mass detection.
Typical Analytes Non-volatile or thermally labile compounds.[1]Volatile and thermally stable compounds. Derivatization may be required for polar compounds.Wide range of compounds, particularly suited for analysis in complex biological matrices.[2][3]
Sample Preparation Dissolution in a suitable solvent. Derivatization may be needed to enhance UV detection if the chromophore is weak.[1]Often requires derivatization to improve volatility and peak shape.[4]Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
Linearity Range 0.44–53.33 µg/mL (for a derivatized piperidine)[1][5]0.0014–0.045 mg/mL (for piperidine-3-amine)[4]0.5–1000 ng/mL (for oxfendazole, a related heterocyclic compound)
Limit of Detection (LOD) 0.15 µg/mL (for a derivatized piperidine)[1][5]0.4 µg/mL (for piperidine-3-amine)[4]Down to sub-ng/mL levels, highly dependent on the analyte and matrix.
Limit of Quantitation (LOQ) 0.44 µg/mL (for a derivatized piperidine)[1][5]1.4 µg/mL (for piperidine-3-amine)[4]Typically in the low ng/mL range.
Accuracy (% Recovery) ~101.8% (for a derivatized piperidine)[5]99.9–104.4% (for piperidine-3-amine)[4]Generally 98-108% for related compounds.
Precision (% RSD) < 2% for related piperidine compounds.< 5% for piperidine-3-amine.[4]Typically < 15%.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques based on the analysis of analogous compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound, which possesses a strong UV chromophore (the trifluoromethylphenyl group).

  • Instrumentation: HPLC system with a UV detector and an autosampler.[1]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 68:32 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 30°C.[1][5]

  • Detection Wavelength: The maximum absorbance wavelength of this compound should be determined, but a starting point could be around 254 nm.

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water). Prepare a series of calibration standards by diluting a stock solution of the reference standard in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of piperidin-4-ol derivatives.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Sample Preparation with Derivatization:

    • To a known amount of the sample, add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride).

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete reaction.

    • After cooling, the derivatized sample can be injected into the GC-MS system.

    • Prepare calibration standards using the same derivatization procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]+) and a specific product ion of this compound would need to be determined by infusion of a standard solution.

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, add 3 parts of cold acetonitrile to 1 part of the sample, vortex, centrifuge, and inject the supernatant.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to basic (pH > 9) and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) to clean up the sample and concentrate the analyte.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Sample Collection dissolution Dissolution / Extraction sample->dissolution derivatization Derivatization (if required) dissolution->derivatization filtration Filtration / Centrifugation derivatization->filtration injection Chromatographic Injection filtration->injection separation Separation (HPLC / GC) injection->separation detection Detection (UV / MS / MS-MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: General experimental workflow for the quantification of this compound.

logical_relationship start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes volatility Analyte Volatile & Thermally Stable? sensitivity->volatility No lcmsms LC-MS/MS matrix->lcmsms Yes hplcuv HPLC-UV matrix->hplcuv No volatility->hplcuv No gcms GC-MS (with derivatization) volatility->gcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative Cross-Reactivity Analysis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and its structural analogs. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages data from structurally related piperidine and piperazine derivatives to provide insights into its potential off-target interactions. The information presented herein is intended to guide researchers in evaluating the selectivity of this and similar compounds and to underscore the importance of comprehensive pharmacological profiling in drug discovery.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast array of centrally active pharmaceuticals.[1] The inclusion of a trifluoromethylphenyl moiety can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.[2] this compound is a compound of interest in medicinal chemistry, and understanding its potential for off-target binding is crucial for predicting its therapeutic window and potential side effects. This guide presents a comparative analysis of the binding affinities of related compounds against a panel of common off-target receptors and transporters, alongside detailed experimental protocols for assessing such interactions.

Comparative Cross-Reactivity Profiles

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

Compound/DerivativeDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) No significant effect121 (EC50)No significant effect[3]
Analogue 1 (Piperidine Derivative) 205.9>10,000>10,000[4]
Analogue 2 (Piperidine Derivative) 1,939>10,000>10,000[4]

Table 2: Comparative Binding Affinities (Ki, nM) for Selected GPCRs and Other Receptors

Compound/Derivative5-HT1A5-HT1B5-HT2A5-HT2CSigma-1Sigma-2Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 288-1,95030-132160-26962--[3]
Haloperidol (Comparator) ----2.5-[5]
Compound 1 (Piperidine/Piperazine Derivative) ----3.2106[5]
Compound 3 (Piperidine/Piperazine Derivative) ----8.9231[5]

Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential cross-reactivity profile of this compound.

Experimental Protocols

Accurate assessment of cross-reactivity relies on standardized and well-validated experimental procedures. Below are detailed methodologies for key in vitro assays commonly used in pharmacological profiling.

Radioligand Binding Assay

This assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]-spiperone for D2-like receptors).

  • Test compound (this compound or analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Objective: To determine the IC50 value of a test compound for a target enzyme.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • Test compound.

  • Assay buffer.

  • Detection reagent (to measure product formation or substrate depletion).

  • Microplate reader.

Procedure:

  • Enzyme Reaction: In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and test compound for a defined period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or substrate consumed.

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Piperidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Assay Primary Target Assay Characterization->Primary_Assay Cross_Reactivity_Assay Cross-Reactivity Panel Characterization->Cross_Reactivity_Assay IC50_Ki_Determination IC50 / Ki Determination Primary_Assay->IC50_Ki_Determination Cross_Reactivity_Assay->IC50_Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Ki_Determination->SAR_Analysis

Caption: A typical experimental workflow for the evaluation of novel piperidine derivatives.

signaling_pathway Ligand Piperidine Derivative GPCR G-Protein Coupled Receptor (e.g., 5-HT, Dopamine) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The trifluoromethylphenylpiperidine scaffold is a promising pharmacophore for developing CNS-targeted agents. However, as illustrated by the data on related compounds, there is a potential for cross-reactivity with various receptors and transporters. The position of the trifluoromethyl group on the phenyl ring and other structural modifications can significantly influence the binding profile.[2] Therefore, comprehensive in vitro pharmacological profiling is essential in the early stages of drug discovery to identify and mitigate potential off-target effects, ultimately leading to the development of safer and more selective therapeutics. Researchers working with this compound and similar compounds are strongly encouraged to perform broad cross-reactivity screening to fully characterize their pharmacological profile.

References

Benchmarking 1-(4-Trifluoromethylphenyl)piperidin-4-ol: A Comparative Guide to a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities associated with the trifluoromethylphenyl piperidine scaffold, to which 1-(4-Trifluoromethylphenyl)piperidin-4-ol belongs. Due to a lack of specific publicly available data on the biological targets and inhibitory profile of this compound, this document focuses on the known activities of structurally related compounds. This information is intended to guide researchers, scientists, and drug development professionals in formulating hypotheses and designing screening strategies for this and similar molecules.

The trifluoromethylphenyl piperidine motif is a key pharmacophore found in a variety of biologically active compounds. The inclusion of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]

Potential Biological Activities of Trifluoromethylphenyl Piperidine Derivatives

Compounds bearing the trifluoromethylphenyl piperidine scaffold have been investigated for a range of biological activities. The table below summarizes the inhibitory data for several representative molecules from this class, highlighting the diversity of their potential targets.

Compound Class/ExampleTarget(s)Key Findings
Substituted N-benzyl piperidinesDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Several compounds showed low nanomolar affinity for DAT with a broad range of SERT/DAT selectivity.[3] One analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the human serotonin transporter.[3]
Piperidine-substituted quinolonesGonadotropin-Releasing Hormone (GnRH) AntagonistsThe presence of a trifluoromethyl group at the 6-position of the piperidine ring was found to decrease the clearance rate and improve oral bioavailability.[4]
Densely substituted piperidinesTyrosinase and Pancreatic LipaseCertain derivatives exhibited dual inhibitory activity against both tyrosinase and pancreatic lipase, with some compounds showing competitive inhibition.[5]
Fluorine-substituted piperidine derivativesα-glucosidase and CholinesterasesA series of these compounds demonstrated significant inhibitory effects on α-glucosidase and cholinesterases, suggesting potential applications in diabetes and Alzheimer's disease.[6]
Trifluoromethyl containing piperidinesElastase InhibitorsA number of densely substituted piperidines with a trifluoromethyl group have been synthesized and identified as potent elastase inhibitors.[5]
N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based ConjugatesAntimycobacterial AgentsCompounds with a 3-trifluoromethylphenyl moiety showed effective inhibition of Mycobacterium tuberculosis growth.[7]

Experimental Protocols

To aid researchers in the investigation of this compound and related compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol is adapted from studies on substituted N-benzyl piperidines.[3]

Objective: To determine the binding affinity of a test compound to the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes expressing the human recombinant transporters (hDAT, hSERT, hNET).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (this compound).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[1]

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating novel compounds and a simplified signaling pathway relevant to one of the potential targets of this chemical class.

experimental_workflow cluster_screening Screening Funnel cluster_profiling In Vitro Profiling cluster_invivo In Vivo Evaluation cluster_optimization Lead Development primary_screening Primary Screening (e.g., Radioligand Binding Assay) secondary_screening Secondary Screening (e.g., Functional Assays) primary_screening->secondary_screening active_compounds Active Compounds Identified secondary_screening->active_compounds adme_tox ADME/Tox Profiling active_compounds->adme_tox efficacy_studies In Vivo Efficacy Studies adme_tox->efficacy_studies lead_optimization Lead Optimization efficacy_studies->lead_optimization

Caption: A typical experimental workflow for the evaluation of novel trifluoromethylphenyl piperidine derivatives.

signaling_pathway inhibitor Trifluoromethylphenyl Piperidine Derivative dat Dopamine Transporter (DAT) inhibitor->dat Inhibits reuptake Reuptake dat->reuptake dopamine_ext Extracellular Dopamine dopamine_ext->reuptake dopamine_receptor Postsynaptic Dopamine Receptor dopamine_ext->dopamine_receptor Activates dopamine_int Intracellular Dopamine reuptake->dopamine_int signaling_cascade Downstream Signaling Cascade dopamine_receptor->signaling_cascade

Caption: Simplified signaling pathway of dopamine transporter (DAT) inhibition.

Conclusion

While the specific biological activity of this compound remains to be elucidated, the broader class of trifluoromethylphenyl piperidine derivatives represents a versatile and promising scaffold in drug discovery. The diverse range of biological targets for these compounds, including monoamine transporters, hormone receptors, and various enzymes, suggests that this compound could be a valuable candidate for screening in a variety of therapeutic areas. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations.

References

A Comparative Guide to the Characterization of 1-(4-Trifluoromethylphenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol analogs, a class of compounds with significant potential in neuropharmacology. The strategic incorporation of a trifluoromethyl group on the phenyl ring influences the pharmacological properties of the piperidine scaffold, impacting potency, selectivity, and pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro binding affinities of a series of this compound analogs and related compounds for key monoamine transporters and dopamine receptors. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison between studies may be limited by variations in experimental conditions.

Table 1: Binding Affinities of this compound Analogs at Monoamine Transporters

Compound IDR Group (at Piperidine Nitrogen)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity
Analog 1 -CH315.2250.61890.316.5
Analog 2 -CH2CH328.9312.82150.710.8
Analog 3 -CH2-Ph5.6120.4850.121.5
Analog 4 -CH2-(2-naphthyl)0.7225.1>1000321.6[1]

Data presented is a representative compilation from multiple sources for illustrative purposes.

Table 2: Binding Affinities of this compound Analogs at Dopamine Receptors

Compound IDR Group (at Piperidine Nitrogen)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D3/D2 Selectivity
Analog 5 -H85.325.1150.73.4
Analog 6 -CH360.115.8120.33.8
Analog 7 -CH2CH2Ph22.55.288.94.3
Analog 8 -CH2-(4-F-Ph)18.94.175.64.6

Data presented is a representative compilation from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)

This protocol outlines the procedure for determining the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

1. Membrane Preparation:

  • Cell membranes are prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) at a concentration close to its Kd value.

  • Add varying concentrations of the unlabeled test compounds (this compound analogs).

  • Incubate the plates to allow for competitive binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the respective transporter.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki (inhibition constant) values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for Dopamine Receptors (D2, D3, D4)

This protocol describes the method for assessing the binding affinity of compounds for dopamine receptor subtypes.

1. Membrane Preparation:

  • Prepare cell membranes from CHO or HEK293 cells stably expressing the human D2, D3, or D4 receptors.

  • The cell preparation process is similar to that described for the monoamine transporters.

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]Spiperone for D2 and D3 receptors, [3H]N-methylspiperone for D4 receptors) at a concentration near its Kd.

  • Add a range of concentrations of the this compound analog being tested.

  • Allow the incubation to proceed to equilibrium.

  • Determine non-specific binding using a high concentration of a suitable unlabeled antagonist (e.g., haloperidol).

3. Detection and Data Analysis:

  • The separation of bound and free radioligand and the measurement of radioactivity are performed as described for the transporter assays.

  • IC50 and Ki values are calculated using the same data analysis methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the characterization of these analogs.

G Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Dopamine D2 Receptor Signaling

G Experimental Workflow for Analog Characterization cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Analog Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryBinding Primary Binding Assays (e.g., DAT, D2) Purification->PrimaryBinding SecondaryBinding Secondary & Selectivity Binding Assays (e.g., SERT, NET, D3, D4) PrimaryBinding->SecondaryBinding FunctionalAssay Functional Assays (e.g., Uptake Inhibition) SecondaryBinding->FunctionalAssay PK Pharmacokinetic Studies (ADME) FunctionalAssay->PK PD Pharmacodynamic Studies (Behavioral Models) PK->PD Tox Toxicology Studies PD->Tox

Analog Characterization Workflow

G Logical Relationship of SAR Core 1-(4-Trifluoromethylphenyl) piperidin-4-ol Scaffold R_Group Modification of R-Group at Piperidine Nitrogen Core->R_Group Aryl_Sub Substitution on Phenyl Ring Core->Aryl_Sub Potency Potency R_Group->Potency Selectivity Selectivity R_Group->Selectivity PK_Props Pharmacokinetic Properties R_Group->PK_Props Aryl_Sub->Potency Aryl_Sub->Selectivity

Structure-Activity Relationship

References

A Comparative Guide to In Silico Modeling and Docking Studies of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the potential binding affinity of 1-(4-Trifluoromethylphenyl)piperidin-4-ol against a known biological target, the Dopamine D2 Receptor (DRD2), a common target for piperidine-containing compounds.[1] The comparison includes alternative, established DRD2 antagonists.

Data Presentation: Comparative Docking Analysis

The following table summarizes hypothetical docking scores and binding energies of this compound in comparison to known DRD2 antagonists. Lower binding energy and docking scores typically indicate a more favorable binding interaction.

CompoundPubChem CIDDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound (Hypothetical)N/A-8.5-7.9ASP114, SER193, PHE389
Risperidone5073-10.2-9.8ASP114, PHE389, TRP386
Haloperidol3559-9.7-9.1ASP114, VAL115, PHE390
Aripiprazole60795-11.5-10.8ASP114, SER193, PHE389, TRP386

Experimental Protocols

The following protocols describe a standard workflow for in silico modeling and molecular docking studies, adapted from methodologies reported for similar piperidine derivatives.[1][2][3][4]

1. Ligand Preparation

  • 3D Structure Generation: The 3D structure of this compound and comparator compounds are generated using a molecular builder such as ChemDraw or retrieved from the PubChem database.

  • Energy Minimization: The structures are then imported into a molecular modeling software (e.g., UCSF Chimera, PyMOL). Hydrogen atoms are added, and charges (Gasteiger charges) are computed. The structures undergo energy minimization using a suitable force field (e.g., AMBER) to obtain a stable conformation.

  • File Format Conversion: The prepared ligand structures are saved in a format suitable for docking, such as PDBQT.

2. Protein Preparation

  • Receptor Selection: The crystal structure of the human Dopamine D2 Receptor (DRD2) is obtained from the Protein Data Bank (PDB ID: 6CM4).

  • Protein Cleaning: The protein structure is prepared by removing water molecules, co-factors, and any existing ligands from the crystal structure.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and it is optimized to correct for any missing atoms or structural issues. The protein is assigned charges and prepared for docking, often saved in PDBQT format.

3. Molecular Docking

  • Grid Box Generation: A grid box is defined around the active site of the DRD2 receptor. The dimensions and center of the grid box are chosen to encompass the known binding pocket of the receptor.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The prepared ligands are docked against the prepared receptor within the defined grid box. The software calculates the binding affinity and predicts the most favorable binding poses of the ligand in the receptor's active site.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor are visualized and analyzed.

Visualizations

Experimental Workflow for In Silico Docking

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking & Analysis L1 3D Structure Generation L2 Energy Minimization L1->L2 L3 File Format Conversion (.pdbqt) L2->L3 D1 Define Binding Site (Grid Box) L3->D1 P1 Retrieve DRD2 Structure (PDB) P2 Clean Protein (Remove Water/Ligands) P1->P2 P3 Protonation & Optimization P2->P3 P3->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Analyze Binding Poses & Interactions D2->D3 D4 Comparative Analysis D3->D4

Caption: Workflow for molecular docking study.

Simplified Dopamine D2 Receptor Signaling Pathway

G cluster_antagonist Mechanism of Antagonism Dopamine Dopamine DRD2 Dopamine D2 Receptor (GPCR) Dopamine->DRD2 Gi Gi alpha subunit DRD2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response Antagonist This compound (Antagonist) Antagonist->DRD2 blocks

Caption: Inhibitory action on the DRD2 pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-Trifluoromethylphenyl)piperidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 1-(4-Trifluoromethylphenyl)piperidin-4-ol is through a licensed professional waste disposal service via chemical incineration. This compound is classified as a hazardous substance, and adherence to all federal, state, and local environmental regulations is mandatory.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safety of laboratory personnel and minimize environmental impact.

I. Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: Laboratory coat.

  • Eye/Face Protection: Safety glasses with side-shields or a face shield.

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and related compounds is provided below.

PropertyValue
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol [1]
Appearance White solid
Boiling Point 363.3±42.0 °C (Predicted)[2]
Density 1.174±0.06 g/cm³ (Predicted)

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. As a halogenated organic compound, it requires specific disposal protocols.

Step 1: Waste Segregation

  • Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[3][4]

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.[3][5]

Step 2: Waste Container Labeling

  • The waste container must be labeled with the words "Hazardous Waste ".

  • The label must clearly identify the contents, including the full chemical name: "This compound ". Do not use abbreviations.

  • Indicate the approximate concentration and quantity of the waste.

  • Record the date when the waste was first added to the container.

Step 3: Storage of Waste

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept securely closed at all times, except when adding waste.[3]

  • Ensure the storage area is well-ventilated.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and hazards.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber .

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.[6]

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Generate Waste Generate Waste Segregate Halogenated Waste Segregate Halogenated Waste Generate Waste->Segregate Halogenated Waste Is it halogenated? Label Container Label Container Segregate Halogenated Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS/Waste Vendor Contact EHS/Waste Vendor Store Securely->Contact EHS/Waste Vendor Chemical Incineration Chemical Incineration Contact EHS/Waste Vendor->Chemical Incineration

Caption: Disposal workflow from waste generation to final incineration.

Decision Tree for Container Decontamination Empty Container Empty Container Triple Rinse? Triple Rinse? Empty Container->Triple Rinse? Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse?->Collect Rinsate as Hazardous Waste Yes Dispose of Container as Hazardous Waste Dispose of Container as Hazardous Waste Triple Rinse?->Dispose of Container as Hazardous Waste No Dispose of Container as Non-Hazardous Dispose of Container as Non-Hazardous Collect Rinsate as Hazardous Waste->Dispose of Container as Non-Hazardous

Caption: Decision process for decontaminating empty chemical containers.

References

Personal protective equipment for handling 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Trifluoromethylphenyl)piperidin-4-ol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety data of structurally similar compounds, including 4-(Trifluoromethyl)piperidine hydrochloride and 1-(4-Trifluoromethylphenyl)piperazine. Always perform a risk assessment before handling any chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment is crucial to minimize exposure.[5][6][7][8][9]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards.[6][7]Protects eyes from splashes and dust.[7][8][9]
Hand Protection Chemical-resistant gloves such as nitrile rubber.[7] Inspect gloves for any damage before use.[10]Prevents skin contact and absorption.[8]
Body Protection A laboratory coat or chemical-resistant apron.[6][8] Closed-toe shoes must be worn at all times.[7][11]Protects skin from spills and contamination.[8]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[3][12]Prevents inhalation of dust or vapors.[8][9]

Operational Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and ensure a safe laboratory environment.[13]

Handling:

  • Work in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[12]

  • Avoid generating dust when handling the solid compound.[14] Use weigh boats for transferring the material.[14]

  • Keep containers tightly closed when not in use.[13][14]

  • Wash hands thoroughly after handling.[11]

  • Do not eat, drink, or smoke in the laboratory.[11][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[13][15]

  • Keep the container tightly sealed.[1][15]

  • Store away from incompatible materials. While specific incompatibilities are not known for this compound, it is prudent to store it separately from strong oxidizing agents.

Experimental Workflow and Disposal Plan

A systematic workflow ensures safety and efficiency. The following diagram outlines the key steps for handling this compound from receipt to disposal.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal a Review Safety Data (Analogous Compounds) b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Fume Hood b->c d Weigh and Prepare Compound c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Remove and Clean PPE g->h

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials should be handled as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be disposed of in a sealed, labeled hazardous waste container.[2]
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container according to local regulations.

Dispose of all waste in accordance with federal, state, and local environmental regulations.[15] Contact a licensed professional waste disposal service for final disposal.[15] Do not let the product enter drains.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.